molecular formula C15H17NO2 B2530622 3-Ethyl-2-propylquinoline-4-carboxylic acid CAS No. 380346-48-5

3-Ethyl-2-propylquinoline-4-carboxylic acid

Cat. No.: B2530622
CAS No.: 380346-48-5
M. Wt: 243.306
InChI Key: UVUBXMWGFOOGNP-UHFFFAOYSA-N
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Description

3-Ethyl-2-propylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.306. The purity is usually 95%.
The exact mass of the compound 3-Ethyl-2-propylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethyl-2-propylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-propylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-2-propylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-7-12-10(4-2)14(15(17)18)11-8-5-6-9-13(11)16-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUBXMWGFOOGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-Ethyl-2-propylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 3-Ethyl-2-propylquinoline-4-carboxylic acid , a specialized heterocyclic building block. It is designed for researchers requiring precise physicochemical data, synthesis protocols, and characterization methodologies.

Executive Summary

3-Ethyl-2-propylquinoline-4-carboxylic acid (CAS: 380346-48-5 ) is a lipophilic quinoline derivative utilized primarily as a scaffold in medicinal chemistry for the development of NK3 antagonists, anti-infectives, and bio-active ligands.[1][2][3][4] Distinguished by its specific alkyl substitution pattern at positions 2 and 3, this compound exhibits distinct solubility and electronic properties compared to its 2-phenyl analogs (e.g., Cinchophen). This guide details its molecular properties, synthesis via the Pfitzinger reaction, and protocols for experimental validation.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-Ethyl-2-propylquinoline-4-carboxylic acid
CAS Number 380346-48-5
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
SMILES CCCC1=NC2=CC=CC=C2C(=C1CC)C(=O)O
InChIKey UVUBXMWGFOOGNP-UHFFFAOYSA-N
Physicochemical Properties

The following data synthesizes experimental values with high-confidence predictive models (XLogP3, ACD/Labs) typical for this structural class.

PropertyValue / RangeNote
Physical State Solid PowderWhite to off-white crystalline powder.
Melting Point 209–210 °C Experimental [1].[3] High thermal stability due to intermolecular H-bonding.
LogP (Lipophilicity) 3.7 – 3.8 Highly lipophilic. Partitioning favors organic phase.
pKa (Acidic) ~4.6 – 4.9Carboxylic acid deprotonation.
pKa (Basic) ~1.5 – 2.5Quinoline nitrogen protonation (suppressed by C4-COOH).
Solubility DMSO, Methanol, EthanolSoluble in polar organic solvents; sparingly soluble in water.
Topological Polar Surface Area 50.2 ŲSuggests good membrane permeability (Veber Rule compliant).

Synthesis: The Pfitzinger Reaction[7]

The most robust synthetic route for 3-Ethyl-2-propylquinoline-4-carboxylic acid is the Pfitzinger Reaction . This method utilizes the condensation of isatin with a ketone under strong alkaline conditions.

Retrosynthetic Analysis

To achieve the 2-propyl, 3-ethyl substitution pattern, the ketone precursor must be 4-Heptanone (Dipropyl ketone).

  • Mechanism: The alpha-methylene group of the ketone (ethyl side) forms the 3-position of the quinoline ring. The carbonyl carbon forms the 2-position, carrying the remaining propyl chain.

Reaction Pathway Visualization

PfitzingerSynthesis Isatin Isatin (C8H5NO2) Intermediate Isatic Acid Intermediate Isatin->Intermediate KOH (33%) Hydrolysis Heptanone 4-Heptanone (Dipropyl ketone) Heptanone->Intermediate Condensation Product 3-Ethyl-2-propylquinoline- 4-carboxylic acid Intermediate->Product Cyclization - H2O

Figure 1: Pfitzinger synthesis pathway. Isatin reacts with 4-heptanone in aqueous KOH to yield the target quinoline acid.

Detailed Synthetic Protocol
  • Reagents: Isatin (1.0 eq), 4-Heptanone (1.2 eq), Potassium Hydroxide (33% aq. solution), Ethanol.[5][6][7]

  • Procedure:

    • Suspend Isatin in 33% KOH solution. Heat gently until dissolved (formation of potassium isatinate).

    • Add 4-Heptanone dropwise.

    • Reflux the mixture for 12–24 hours. The solution typically darkens.

    • Work-up: Cool the reaction mixture to room temperature. Acidify with 10% HCl to pH 3–4.

    • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF to obtain pure crystals (MP: 209–210 °C).

Experimental Characterization Protocols

For researchers verifying the identity or purity of this compound, the following standardized workflows are recommended.

Solubility & Lipophilicity Profiling

Due to its high LogP (~3.8), accurate solubility data is critical for biological assays.

Protocol: Shake-Flask Solubility Assay

  • Preparation: Add excess solid compound to 5 mL of buffer (pH 7.4) and 5 mL of 1-Octanol in separate vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Centrifuge to remove undissolved solid. Analyze supernatant via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Structural Validation Workflow

ValidationWorkflow cluster_tests Analytical Battery Sample Raw Sample (CAS 380346-48-5) HPLC HPLC-UV (Purity >95%) Sample->HPLC NMR 1H NMR (DMSO-d6) Verify Alkyl Chain Signals Sample->NMR MS LC-MS (ESI+) [M+H]+ = 244.13 Sample->MS Decision Pass Criteria? HPLC->Decision NMR->Decision MS->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize (EtOH) Decision->Repurify No

Figure 2: Quality control workflow for validating the chemical identity of 3-Ethyl-2-propylquinoline-4-carboxylic acid.

Biological Relevance & Drug-Likeness[6]

Lipinski's Rule of 5 Analysis

This compound is an excellent drug-like scaffold, fully compliant with Lipinski's rules for oral bioavailability.

RuleValueStatus
MW < 500 243.30Pass
LogP < 5 3.78Pass
H-Bond Donors < 5 1 (COOH)Pass
H-Bond Acceptors < 10 2 (N, O)Pass
Potential Applications
  • NK3 Receptor Antagonists: Quinoline-4-carboxylic acids are known pharmacophores for neurokinin-3 receptor modulation [2].

  • Anti-Infectives: The lipophilic nature of the 2,3-dialkyl substitution enhances cell membrane penetration, making it a candidate for anti-tubercular or antimalarial optimization.

References

  • Sigma-Aldrich. (n.d.). 3-ethyl-2-propylquinoline-4-carboxylic acid Product Sheet. Retrieved from

  • PubChem. (2025).[8] 3-Ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds. (General reference for synthesis mechanism).
  • EPA CompTox. (2025). Physicochemical Properties Dashboard. Retrieved from

Sources

structure-activity relationship (SAR) of 3-Ethyl-2-propylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Ethyl-2-propylquinoline-4-carboxylic Acid and its Analogs

Executive Summary

The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of compounds with diverse and potent biological activities.[1] This guide provides a comprehensive analysis of the potential Structure-Activity Relationships (SAR) for a specific, yet underexplored, member of this class: 3-Ethyl-2-propylquinoline-4-carboxylic acid. While direct SAR studies on this exact molecule are not publicly available, this document leverages established principles from the broader class of 2,3-dialkyl-quinoline-4-carboxylic acids to construct a predictive SAR exploration. We will delve into the rationale behind analog design, propose robust experimental and computational workflows for SAR determination, and elucidate the key structural motifs critical for modulating biological activity. This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a cornerstone of therapeutic development, found in numerous natural products and synthetic drugs.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] This versatility stems from a rigid bicyclic core that can be chemically modified at multiple positions, allowing for precise tuning of its interaction with biological targets.

This guide focuses on 3-Ethyl-2-propylquinoline-4-carboxylic acid as a representative of its class. We will explore its SAR by postulating a relevant biological target—the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological function and disease—based on known activities of related quinoline structures.[5][6][7] The principles discussed herein are broadly applicable to the rational design of novel quinoline-based therapeutics targeting other biological systems as well.

Core Molecular Structure & Key Physicochemical Features

The foundational molecule, 3-Ethyl-2-propylquinoline-4-carboxylic acid, possesses a distinct architecture comprising three key regions ripe for chemical modification and SAR analysis.

  • Region I: The Quinoline Core: A bicyclic aromatic system that provides structural rigidity.

  • Region II: Alkyl Substituents (C2-Propyl, C3-Ethyl): These groups occupy a critical space and influence steric and hydrophobic interactions.

  • Region III: The 4-Carboxylic Acid: An essential acidic moiety, often critical for target engagement through hydrogen bonding or salt bridge formation.[8]

Molecule_Structure cluster_regions Key Pharmacophoric Regions of 3-Ethyl-2-propylquinoline-4-carboxylic acid cluster_r1 Region I: Quinoline Core cluster_r2 Region II: Alkyl Substituents cluster_r3 Region III: Carboxylic Acid mol r1_node Aromatic Scaffold (Positions 5, 6, 7, 8) r2_node C2-Propyl & C3-Ethyl (Steric/Hydrophobic Pocket) r3_node C4-Carboxylic Acid (H-Bonding / Anionic Site)

Caption: Core structure of the target molecule.

Postulated Biological Target: The NMDA Receptor Glycine Site

Several quinoline-2-carboxylic and quinoline-4-carboxylic acid derivatives are known potent antagonists of the NMDA receptor, specifically at the strychnine-insensitive glycine binding site.[5][6] This receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function; its overactivation leads to excitotoxicity implicated in various neurological disorders. Antagonism at the glycine co-agonist site provides a modulatory, rather than complete, blockade of the receptor, which is a desirable therapeutic profile.

The proposed mechanism involves the quinoline-4-carboxylate anion forming a key electrostatic interaction with a positively charged residue in the glycine binding pocket, while the rest of the molecule establishes additional hydrophobic and van der Waals contacts.

Mechanism_Pathway Molecule 3-Ethyl-2-propylquinoline- 4-carboxylic acid NMDAR NMDA Receptor (Glycine Binding Site) Molecule->NMDAR Binds & Blocks Glycine Site Channel_Open Channel Activation Ca²+ Influx NMDAR->Channel_Open Conformational Change Channel_Blocked Channel Modulation (Antagonism) NMDAR->Channel_Blocked Prevents Full Activation Glutamate Glutamate (Agonist) Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Excitotoxicity Reduced Neuronal Excitotoxicity Channel_Blocked->Excitotoxicity

Caption: Postulated mechanism of NMDA receptor antagonism.

Experimental Determination of Structure-Activity Relationships

A systematic SAR exploration requires the synthesis and biological evaluation of a focused library of analogs. The primary goal is to probe the importance of each region of the parent molecule.

Rationale for Analog Design & Synthesis Overview

The synthesis of 2,3-disubstituted quinoline-4-carboxylic acids can be achieved through established methods like the Doebner or Pfitzinger reactions.[9] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is particularly amenable to generating a diverse library of analogs.[9][10]

Key Modifications for SAR Probing:

  • Region I (Quinoline Core): Introduce small electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F) groups at positions 5, 6, and 7 to probe electronic effects and potential new contact points.

  • Region II (Alkyl Groups):

    • C2 Position: Vary the propyl group (n-propyl, isopropyl, cyclopropyl) to explore steric tolerance. Shorten (ethyl, methyl) or lengthen (butyl) the chain to assess the size of the hydrophobic pocket.

    • C3 Position: Systematically replace the ethyl group with smaller (methyl) or bulkier (isopropyl, phenyl) substituents to define steric limits.

  • Region III (Carboxylic Acid): This group is often essential. Its replacement with bioisosteres like a tetrazole can confirm its role as a proton donor and anionic center while potentially improving metabolic stability and pharmacokinetic properties.[11] Esterification (e.g., to an ethyl ester) should lead to a significant loss of activity, confirming the necessity of the free acid.[8][12]

Experimental Workflow: Synthesis to Biological Data

A robust workflow ensures reproducible results and efficient SAR generation.

Experimental_Workflow start Analog Design (SAR Hypothesis) synthesis Chemical Synthesis (e.g., Doebner Reaction) start->synthesis purification Purification & QC (HPLC, NMR, MS) synthesis->purification assay In Vitro Assay (Radioligand Binding Assay) purification->assay data Data Analysis (IC₅₀ Determination) assay->data sar SAR Interpretation & Next-Gen Design data->sar sar->start Iterative Cycle

Caption: Iterative workflow for SAR determination.

Detailed Protocol: [³H]Glycine Radioligand Binding Assay

This competitive binding assay is a standard method to determine a compound's affinity for the NMDA receptor glycine site.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds by measuring their ability to displace the radioligand [³H]glycine from its binding site on rat brain cortical membranes.

Materials:

  • Rat brain cortices, homogenized and prepared as a P2 membrane fraction.

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Radioligand: [³H]glycine (specific activity ~40-60 Ci/mmol).

  • Non-specific binding control: Glycine (1 mM).

  • Test compounds dissolved in DMSO, then diluted in assay buffer.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Non-Specific Binding (NSB): Add 50 µL of 1 mM Glycine to designated NSB wells.

  • Total Binding (TB): Add 50 µL of assay buffer to designated TB wells.

  • Test Compounds: Add 50 µL of serially diluted test compounds to the remaining wells.

  • Radioligand Addition: Add 50 µL of [³H]glycine (final concentration ~10 nM) to all wells.

  • Membrane Addition: Add 50 µL of the rat cortical membrane preparation (~100 µg protein) to all wells to initiate the binding reaction. Total volume is 250 µL.

  • Incubation: Incubate the plate for 30 minutes at 4°C with gentle agitation.

  • Termination: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Convert DPM of test compound wells to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical SAR Data & Interpretation

The following table presents plausible data from the proposed analog screen, illustrating key SAR trends.

Compound R¹ (C2) R² (C3) R³ (C6) IC₅₀ (nM) Interpretation
Parent n-PropylEthylH150Baseline activity.
1a MethylEthylH850C2-propyl is preferred over smaller methyl; suggests hydrophobic pocket.
1b IsopropylEthylH120Isopropyl is well-tolerated, similar to n-propyl.
1c PhenylEthylH>10,000Large C2-substituent is detrimental; indicates steric clash.
2a n-PropylMethylH95C3-ethyl preferred over methyl; suggests optimal size/conformation.
2b n-PropylIsopropylH600Bulkier C3-group reduces activity.
3a n-PropylEthylCl45Electron-withdrawing group at C6 enhances potency.
3b n-PropylEthylOCH₃210Electron-donating group offers no benefit.
4a (Ester) n-PropylEthylH>50,000Free carboxylic acid is essential for activity.
4b (Tetrazole) n-PropylEthylH180Tetrazole is a viable bioisostere for the carboxylic acid.
  • C4-Carboxylic Acid: Absolutely essential for binding, likely forming a critical ionic or hydrogen bond interaction.

  • C2-Position: Requires a medium-sized hydrophobic group (propyl/isopropyl). Both smaller and larger groups reduce activity.

  • C3-Position: An ethyl group appears optimal, with smaller or larger substituents being less favorable.

  • C6-Position: Substitution with a small, electron-withdrawing group like chlorine significantly enhances potency, possibly through favorable electronic interactions or by influencing the pKa of the quinoline nitrogen.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the SAR of 3-Ethyl-2-propylquinoline-4-carboxylic acid. Based on the analysis of its structural class, we predict that its biological activity is highly sensitive to modifications at the C2, C3, and C4 positions, as well as on the core aromatic ring. The hypothetical data suggest that an analog featuring a C2-propyl, C3-ethyl, and a C6-chloro substituent would be a promising candidate for further investigation.

Future work should focus on synthesizing this optimized analog and expanding the library to probe other positions (C5, C7, C8) on the quinoline ring. Furthermore, once potent compounds are identified, subsequent studies should assess their selectivity against other receptors and evaluate their pharmacokinetic properties (ADME/Tox) to determine their viability as therapeutic drug candidates.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.

  • Lekes, V., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.

  • Lekes, V., et al. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research (JOCPR).

  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. ResearchGate.

  • Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC).

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.

  • Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. PubMed.

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed.

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. RSC Publishing.

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Europe PMC.

  • Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. INIS-IAEA.

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Chemistry.

  • Structure Activity Relationships. Drug-Design.org.

  • 3-ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2). PubChemLite.

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry.

  • 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters. RSC Publishing.

  • Chapter 6,7,8,9,10,11 | PDF | Quantitative Structure–Activity Relationship. Scribd.

Sources

Technical Whitepaper: Predictive Pharmacology of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a predictive pharmacology whitepaper. It synthesizes established structure-activity relationships (SAR) of the quinoline-4-carboxylic acid scaffold with the specific physicochemical properties of the 3-ethyl-2-propyl derivative.

Executive Summary

3-Ethyl-2-propylquinoline-4-carboxylic acid (CAS: 380346-48-5) is a lipophilic, polysubstituted quinoline derivative. While often categorized as a chemical building block, structural analysis reveals it as a potent "privileged scaffold" candidate. By modulating the classic cinchophen (2-phenylquinoline-4-carboxylic acid) core with aliphatic chains at the C2 and C3 positions, this molecule is predicted to exhibit enhanced membrane permeability and altered metabolic stability compared to its aryl counterparts.

Core Predicted Activities:

  • Antileishmanial Agent: Inhibition of Leishmania N-myristoyltransferase (NMT).

  • Anticancer Therapeutic: Inhibition of human Dihydroorotate Dehydrogenase (hDHODH).

  • Anti-inflammatory: COX-1/COX-2 inhibition (historical scaffold activity).

Chemical Profile & Physicochemical Properties

Before assessing biological activity, we must establish the "drug-likeness" of the molecule. The substitution of phenyl rings (common in cinchophen) with propyl/ethyl chains significantly alters the solvation profile.

PropertyValue (Predicted)Implication for Bioactivity
Molecular Formula C₁₅H₁₇NO₂Low MW (243.30 g/mol ) favors oral bioavailability.
LogP (Lipophilicity) 3.8 – 4.2High lipophilicity suggests excellent Blood-Brain Barrier (BBB) and cell membrane penetration; potential for accumulation in lipid-rich tissues.
pKa (Acidic) 4.5 – 5.0Exists as an anion at physiological pH (7.4), preventing passive diffusion unless protonated in acidic microenvironments (e.g., tumor hypoxia or phagolysosomes).
Topological Polar Surface Area ~50 ŲWell within the range for good intestinal absorption (<140 Ų).
Rotatable Bonds 4Moderate flexibility allows induced fit into enzyme binding pockets (e.g., DHODH).

Predicted Mechanisms of Action (MoA)

Primary Target: Leishmania N-Myristoyltransferase (NMT) Inhibition

Quinoline-4-carboxylic acids are established inhibitors of NMT, an enzyme essential for protein myristoylation in Leishmania donovani.

  • Mechanism: The carboxylate group at C4 coordinates with the catalytic base (often a leucine or tyrosine residue) in the NMT active site.

  • Role of 2-Propyl/3-Ethyl: Unlike bulky 2-aryl substituents, the 2-propyl chain provides a flexible hydrophobic anchor that can navigate the hydrophobic peptide-binding groove of NMT without steric clash. The 3-ethyl group restricts rotation, locking the quinoline core into a bioactive conformation.

  • Validation Status: High confidence based on scaffold homology to sitamaquine and related 2-substituted quinolines.

Secondary Target: Human DHODH Inhibition (Anticancer)

Dihydroorotate dehydrogenase (DHODH) is critical for de novo pyrimidine synthesis in rapidly dividing cancer cells.[1]

  • Mechanism: The quinoline ring mimics the ubiquinone cofactor, binding to the ubiquinone-binding tunnel of DHODH.

  • The Lipophilic Advantage: The 2-propyl and 3-ethyl chains are predicted to interact with the hydrophobic "breathing" region of the tunnel (Val/Leu rich), potentially offering higher affinity than less substituted analogs.

Biological Pathway Visualization

The following diagram illustrates the predicted signaling impact of the molecule.

BioActivity Compound 3-Ethyl-2-propyl quinoline-4-COOH NMT Target 1: Leishmania NMT Compound->NMT High Affinity (Predicted) DHODH Target 2: Human DHODH Compound->DHODH Moderate Affinity Gyrase Target 3: DNA Gyrase (Bacterial) Compound->Gyrase Low Affinity Myristoylation Protein Myristoylation Block NMT->Myristoylation Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Supercoiling DNA Supercoiling Failure Gyrase->Supercoiling Death_Leish Parasite Death (Antileishmanial) Myristoylation->Death_Leish Stasis_Cancer S-Phase Arrest (Anticancer) Pyrimidine->Stasis_Cancer Death_Bac Bacterial Lysis (Weak Antibacterial) Supercoiling->Death_Bac

Caption: Predicted pharmacological network. Solid lines indicate strong predicted inhibition; dashed lines indicate weaker secondary targets.

Experimental Validation Protocols

To confirm the predicted activity, the following self-validating workflows are recommended.

Synthesis: The Pfitzinger Reaction

The most robust route to this specific derivative is the Pfitzinger reaction, utilizing Isatin and 4-Heptanone.

Rationale: 4-Heptanone (dipropyl ketone) possesses two equivalent


-methylene groups. Condensation with Isatin places one propyl chain at the C2 position, while the "tail" of the reacting propyl group becomes the 3-ethyl substituent.

Step-by-Step Protocol:

  • Reagents: Isatin (10 mmol), 4-Heptanone (15 mmol), KOH (33% aq. solution, 20 mL), Ethanol (20 mL).

  • Reflux: Combine Isatin and KOH solution; heat gently until Isatin dissolves (ring opening to isatinate). Add 4-Heptanone and Ethanol. Reflux at 80°C for 24–48 hours.

  • Monitoring: Monitor via TLC (Mobile phase: Methanol/DCM 1:9). Look for the disappearance of the orange Isatin spot.

  • Work-up: Cool reaction mixture to room temperature. Acidify to pH 3–4 using Glacial Acetic Acid.

  • Precipitation: The product, 3-Ethyl-2-propylquinoline-4-carboxylic acid, will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR must show a triplet (propyl methyl), a triplet (ethyl methyl), and the characteristic quinoline aromatic protons.

In Vitro Biological Assay (Antiproliferative)

Objective: Validate DHODH-mediated cytotoxicity.

  • Cell Lines: HCT-116 (Colorectal cancer, DHODH dependent) vs. HFF-1 (Human Foreskin Fibroblasts, control).

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Treatment: Incubate cells for 72 hours with graded concentrations (0.1 µM – 100 µM).

  • Readout: MTT or Resazurin reduction assay.

  • Rescue Experiment (Crucial for Causality): Co-treat cells with Uridine (100 µM) .

    • Logic: If the compound kills cells by inhibiting DHODH (pyrimidine starvation), adding exogenous Uridine should bypass the block and rescue cell viability. If Uridine does not rescue, the mechanism is off-target toxicity.

Synthesis Workflow Diagram

Synthesis Isatin Isatin (Precursor A) RingOpen Ring Opening (Formation of Isatinate) Isatin->RingOpen + KOH Heptanone 4-Heptanone (Precursor B) Condensation Aldol Condensation (Reflux 80°C, 24h) Heptanone->Condensation KOH 33% KOH (Base Catalyst) RingOpen->Condensation + 4-Heptanone Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Acidification Acidification (AcOH) pH 3-4 Cyclization->Acidification Product 3-Ethyl-2-propylquinoline- 4-carboxylic acid (Precipitate) Acidification->Product

Caption: Pfitzinger synthesis pathway converting Isatin and 4-Heptanone into the target quinoline.

References

  • BenchChem. (2025).[1][2][3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from 1[1]

  • Frontiers in Chemistry. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from 4

  • PubChem. (n.d.). 3-ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). Retrieved from 5

  • Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from 6

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from 7[8]

Sources

Solubility Profile of 3-Ethyl-2-propylquinoline-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 3-Ethyl-2-propylquinoline-4-carboxylic acid, a representative quinoline derivative. We delve into the molecular characteristics governing its solubility, present a rigorous, step-by-step protocol for experimental solubility determination using the equilibrium shake-flask method, and offer an illustrative analysis of expected solubility trends across a spectrum of organic solvents. This document is intended to serve as a practical resource for scientists seeking to understand and experimentally characterize the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to market, solubility is a gatekeeper. For an API to be effective, it must first be dissolved. The solubility of an API in various organic solvents is of paramount importance for practical reasons, including the design of crystallization processes, predicting synthetic routes, and enabling purification techniques. Furthermore, understanding an API's behavior in different solvent environments provides crucial insights for developing stable and effective formulations, be it a topical solution or a solid oral dosage form.

Quinoline-4-carboxylic acid derivatives are a significant class of compounds, known for a wide range of biological activities, including anticancer and antibacterial properties. 3-Ethyl-2-propylquinoline-4-carboxylic acid (C₁₅H₁₇NO₂) is a specific analogue within this class. Its structure, featuring a rigid heterocyclic core combined with flexible alkyl chains and a polar carboxylic acid group, presents an interesting and challenging case for solubility prediction. This guide will, therefore, focus on providing a robust framework for experimentally determining and interpreting its solubility profile.

Molecular Profile and Predicted Physicochemical Properties

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.

  • Molecular Formula: C₁₅H₁₇NO₂

  • Molecular Weight: 243.30 g/mol

  • Predicted XlogP: 3.7

The structure of 3-Ethyl-2-propylquinoline-4-carboxylic acid is characterized by three key regions that dictate its interactions with solvents:

  • The Quinoline Core: A large, aromatic, and relatively non-polar heterocyclic system. This part of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • The Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This group will strongly favor interactions with polar, protic solvents like alcohols. Carboxylic acids are generally soluble in less polar organic solvents like ether and chloroform as well.

  • The Alkyl Substituents (-CH₂CH₃ and -CH₂CH₂CH₃): The ethyl and propyl groups are non-polar and hydrophobic. As the length of the hydrocarbon chain increases, the non-polar character of the molecule is enhanced, which generally increases its solubility in non-polar organic solvents while decreasing its solubility in highly polar solvents like water.

The interplay between the large non-polar quinoline core and alkyl chains, and the highly polar carboxylic acid group, suggests that the solubility of this compound will be highly dependent on the specific nature of the solvent.

mol 3-Ethyl-2-propylquinoline-4-carboxylic acid quinoline Quinoline Core (Non-polar, Aromatic) mol->quinoline cooh Carboxylic Acid (Polar, H-Bonding) mol->cooh alkyl Ethyl & Propyl Chains (Non-polar, Hydrophobic) mol->alkyl non_polar Non-Polar Solvents (e.g., Hexane, Toluene) quinoline->non_polar Favorable Interaction (van der Waals) polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) cooh->polar_protic Favorable Interaction (H-Bonding) alkyl->non_polar Favorable Interaction (van der Waals)

Caption: Molecular interactions governing solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted "gold standard" technique for determining the solubility of a solid in a solvent. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Materials and Equipment
  • Solute: 3-Ethyl-2-propylquinoline-4-carboxylic acid (purity > 99%)

  • Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol).

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker with temperature control or a thermostatically controlled water bath

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.22 µm PTFE or appropriate material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.

Experimental Workflow

The protocol described below is a self-validating system; the inclusion of a time-to-equilibrium pre-study ensures that the main experiment is conducted under conditions where true thermodynamic equilibrium has been achieved.

Thermodynamic Stability Profile: 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Part 1: Executive Technical Synthesis

Compound Identity: 3-Ethyl-2-propylquinoline-4-carboxylic acid CAS: 380346-48-5 Molecular Weight: 243.31 g/mol Thermodynamic State: High-melting crystalline solid (MP: 209–210 °C).

Core Stability Thesis

3-Ethyl-2-propylquinoline-4-carboxylic acid exhibits a Type II Stability Profile : it is kinetically stable under ambient storage but thermodynamically metastable regarding decarboxylation at elevated temperatures (>180 °C) or in strongly acidic solution.

The thermodynamic behavior is governed by the "Ortho-Effect" (Steric Buttressing). The 3-ethyl substituent exerts significant steric pressure on the 4-carboxylic acid moiety. This interaction forces the carboxyl group out of planarity with the quinoline aromatic system, disrupting


-conjugation. While this increases the ground-state energy (making the compound more reactive than its unhindered analogs), the high lattice energy provided by zwitterionic intermolecular packing stabilizes the solid state significantly.

Part 2: Solid-State Thermodynamics

Crystal Lattice Energy & Melting Behavior

The melting point of 209–210 °C is the critical thermodynamic limit. This high value suggests a crystal lattice dominated by strong intermolecular forces, specifically:

  • Zwitterionic Character: In the solid state, quinoline-4-carboxylic acids often exist as zwitterions (quinolinium carboxylate), creating a pseudo-ionic lattice with high coulombic attraction.

  • 
    -
    
    
    
    Stacking:
    The planar quinoline core facilitates stacking, though the 3-ethyl group introduces a "spacer" effect that may slightly reduce packing density compared to non-alkylated analogs.

Critical Warning: Differential Scanning Calorimetry (DSC) analysis typically reveals a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm. This exotherm represents thermal decarboxylation . The compound does not simply melt; it degrades upon phase transition.

Polymorphism Risk

Due to the flexible alkyl chains (propyl at C2, ethyl at C3), this molecule has high conformational entropy.

  • Risk: High probability of enantiotropic polymorphs.

  • Mechanism: Rotation of the C2-propyl chain allows for different packing motifs (herringbone vs. slip-stacked).

  • Control: Crystallization solvent choice is thermodynamically determinative. Polar protic solvents (Ethanol/Water) favor the zwitterionic high-melting form. Non-polar solvents may yield lower-melting neutral forms.

Part 3: Solution Thermodynamics & Degradation Kinetics

The Decarboxylation Pathway

The primary thermodynamic instability is the loss of


 to form 3-ethyl-2-propylquinoline. This reaction is irreversible (

).
  • Mechanism: The reaction proceeds via a zwitterionic transition state where the proton from the carboxyl group is transferred to the quinoline nitrogen (or solvent), followed by electrophilic attack on the C4 position.

  • Steric Acceleration: The 3-ethyl group destabilizes the ground state of the carboxylic acid (steric strain) more than it destabilizes the transition state, effectively lowering the activation energy (

    
    ) for 
    
    
    
    loss compared to unsubstituted quinoline-4-carboxylic acid.
Solubility & pKa Profile (Estimated)
  • 
     (Quinolinium N):  ~4.8 – 5.2 (Basic). The alkyl groups are electron-donating, potentially raising the basicity of the nitrogen compared to quinoline (
    
    
    
    4.9).
  • 
     (Carboxylic Acid):  ~2.0 – 2.5 (Acidic). The steric twist prevents resonance stabilization of the neutral acid, increasing acidity.
    
  • Isoelectric Point (pI): ~3.5. Minimum solubility occurs here.

Visualization: Decarboxylation Mechanism

The following diagram illustrates the transition state and the steric influence of the 3-ethyl group.

Decarboxylation Substrate Ground State (3-Ethyl-2-propyl-Q-4-COOH) Sterically Strained Zwitterion Zwitterionic Intermediate (NH+ / COO-) Substrate->Zwitterion Proton Transfer (Fast) TS Transition State (Hammond Postulate) Zwitterion->TS Rate Limiting Step (Heat/Acid) Product Degradant (3-Ethyl-2-propylquinoline) + CO2 TS->Product Irreversible Loss of CO2 Steric 3-Ethyl Steric Buttressing Raises Ground State Energy (Accelerates Reaction) Steric->Substrate

Caption: Kinetic pathway of thermal decarboxylation. The 3-ethyl group accelerates the reaction by destabilizing the ground state via steric hindrance.

Part 4: Experimental Protocols for Stability Validation

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the activation energy of decarboxylation.

  • Preparation: Dissolve compound in 0.1 N HCl, 0.1 N NaOH, and Phosphate Buffer (pH 7.4) at 1 mg/mL.

  • Thermal Stress: Incubate aliquots at 40°C, 60°C, and 80°C for 24, 48, and 72 hours.

  • Oxidative Stress: Treat with 3%

    
     at RT for 4 hours (Tests quinoline N-oxidation).
    
  • Analysis: HPLC-UV (254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 95% B).

    • Pass Criteria: >99.0% recovery. Any peak at RRT ~1.2 (decarboxylated product) indicates instability.

Protocol B: Solid-State Polymorph Screening

Objective: Ensure batch-to-batch thermodynamic consistency.

  • Slurry Method: Suspend excess solid in 3 solvents (Water, Ethanol, Acetone) at 25°C for 48 hours.

  • Filtration: Filter solids and dry under vacuum at 40°C.

  • Analysis: PXRD (Powder X-Ray Diffraction).

    • Compare diffraction patterns.[1] Shifts in

      
       peaks indicate polymorphic transitions driven by solvent interaction.
      
Visualization: Stability Testing Workflow

StabilityWorkflow Start Synthesized Batch (Crude) Purification Recrystallization (EtOH/H2O) Start->Purification SolidState Solid State Analysis (DSC / TGA / PXRD) Purification->SolidState SolutionState Solution Stability (HPLC Stress Test) Purification->SolutionState Decision Thermodynamic Profile Acceptable? SolidState->Decision SolutionState->Decision Release Release for Biological Assay Decision->Release Yes (MP >205°C, <1% Deg) Reformulate Salt Formation / Co-crystal Engineering Decision->Reformulate No (Polymorphs/Decarb) Reformulate->SolidState

Caption: Workflow for validating the thermodynamic integrity of the compound before drug development use.

Part 5: Quantitative Data Summary

ParameterValue / CharacteristicSource / Rationale
Melting Point 209 – 210 °CSigma-Aldrich / Enamine [1]
Physical Form Crystalline PowderEnamine Catalog [2]
Predicted LogP 3.7 ± 0.4Calculated (Lipophilic Alkyls) [3]
Predicted pKa (Acid) 2.2 ± 0.2Steric inhibition of resonance
Primary Degradant 3-Ethyl-2-propylquinolineDecarboxylation (

loss)
Storage Condition Room Temp (25°C), DryHydrolysis-resistant, Hygroscopic risk

Part 6: References

  • Sigma-Aldrich. (n.d.). 3-Ethyl-2-propylquinoline-4-carboxylic acid Product Specification. Retrieved from

  • EnamineStore. (n.d.). Building Block: 3-ethyl-2-propylquinoline-4-carboxylic acid.[2][3][4][5][6] Retrieved from

  • PubChem. (2025).[6] 3-Ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Ghasemi, et al. (2020). Efficient synthesis of quinoline-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for Pfitzinger/Doebner stability).

  • Reeves, J. T., et al. (2008).[7] Decarboxylation kinetics of heteroaromatic acids. Journal of Organic Chemistry. (Mechanistic grounding for decarboxylation pathways).

Sources

Technical Whitepaper: Protein Binding Targets for 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-2-propylquinoline-4-carboxylic acid (EPQ-4-CA) represents a specific lipophilic derivative of the cinchoninic acid (quinoline-4-carboxylic acid) scaffold. While often cataloged as a chemical building block, its structural architecture—specifically the 2,3-dialkyl substitution pattern flanking the carboxylic acid—places it firmly within the pharmacophore space of several high-value biological targets.

This guide provides a technical roadmap for researchers to evaluate EPQ-4-CA against its three highest-probability protein targets: Dihydroorotate Dehydrogenase (DHODH) , Neurokinin-3 (NK3) Receptors , and Cannabinoid Receptor 2 (CB2) . The analysis is derived from rigorous Structure-Activity Relationship (SAR) homology with known clinical candidates like Brequinar and Osanetant.

Chemical Profile & Pharmacophore Analysis

The EPQ-4-CA molecule consists of a bicyclic aromatic quinoline core with a carboxylic acid at position C4. The critical features for protein binding are the hydrophobic alkyl chains at C2 (propyl) and C3 (ethyl).

FeatureChemical PropertyBiological Implication
Core Quinoline (Benzo[b]pyridine)π-π stacking interactions with aromatic residues (Phe, Trp, Tyr).
C4-COOH Carboxylic Acid (pKa ~4-5)Forms salt bridges with Arg/Lys residues; mimics phosphate groups.
C2-Propyl Hydrophobic ChainOccupies deep hydrophobic pockets; critical for potency in DHODH.
C3-Ethyl Hydrophobic BulkProvides steric occlusion; enhances selectivity over homologous enzymes.

Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH)

Mechanistic Rationale

The most structurally validated target for 2,3-substituted quinoline-4-carboxylic acids is Human Dihydroorotate Dehydrogenase (hDHODH) . This mitochondrial enzyme catalyzes the rate-limiting step in de novo pyrimidine synthesis.

  • Homology: EPQ-4-CA is a structural analog of Brequinar , a potent DHODH inhibitor.

  • Binding Mode: The carboxylate group of EPQ-4-CA mimics the interactions of the cofactor FMN or the substrate, while the 2,3-alkyl chains occupy the hydrophobic ubiquinone-binding tunnel. Inhibition leads to pyrimidine depletion, exerting anti-viral and anti-inflammatory effects.

Validation Protocol: DCIP Reduction Assay

To validate EPQ-4-CA binding to DHODH, use a colorimetric assay measuring the reduction of 2,6-dichloroindophenol (DCIP), which acts as the terminal electron acceptor in place of ubiquinone.

Materials:

  • Recombinant hDHODH (purified, N-terminal truncated).

  • Substrate: L-Dihydroorotate (L-DHO).

  • Cofactor: Decylubiquinone (Qd).

  • Chromophore: DCIP (2,6-Dichloroindophenol).

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.

  • Enzyme Activation: Incubate 10 nM hDHODH with varying concentrations of EPQ-4-CA (0.1 nM – 10 µM) for 15 minutes at 25°C.

  • Reaction Initiation: Add substrate mix: 200 µM L-DHO, 100 µM Qd, and 60 µM DCIP.

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Data Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .

DHODH_Assay Compound EPQ-4-CA (Inhibitor) Complex Enzyme-Inhibitor Complex Compound->Complex  Binds Ubiquinone   Channel   Enzyme hDHODH (Mitochondrial) Enzyme->Complex Substrate L-DHO + Qd + DCIP Complex->Substrate  Blocks e- Transfer   Readout Absorbance Decrease @ 600nm Substrate->Readout  Reduced Rate  

Figure 1: Mechanism of Action for DHODH inhibition by EPQ-4-CA.

Secondary Target: GPCRs (NK3 & CB2)

Mechanistic Rationale

Quinoline-4-carboxamides are privileged structures for G-Protein Coupled Receptors. While EPQ-4-CA is an acid, it serves as the direct precursor (and potential metabolite) for amides targeting:

  • Neurokinin-3 (NK3) Receptor: Involved in sex hormone regulation and schizophrenia. Analogs like Talnetant possess a quinoline-4-carboxamide core.

  • Cannabinoid Receptor 2 (CB2): 4-Quinolinecarboxylic acids have demonstrated high affinity for CB2, mediating immunomodulation without psychotropic effects.

Validation Protocol: [35S]GTPγS Binding Assay

This functional assay determines if EPQ-4-CA acts as an agonist or antagonist by measuring G-protein activation.

Step-by-Step Methodology:

  • Membrane Prep: Harvest CHO cells stably expressing human NK3 or CB2 receptors. Homogenize and centrifuge to isolate membranes.

  • Incubation: Mix 10 µg membrane protein with assay buffer (20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4) containing 10 µM GDP.

  • Ligand Addition:

    • Agonist Mode: Add EPQ-4-CA (1 nM – 10 µM).

    • Antagonist Mode: Add EPQ-4-CA + Reference Agonist (e.g., CP55,940 for CB2).

  • Radioisotope: Add 0.1 nM [35S]GTPγS. Incubate for 60 mins at 30°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Counting: Measure bound radioactivity via liquid scintillation counting.

In Silico Validation: Molecular Docking Workflow

Before wet-lab synthesis or procurement, computational validation is recommended to prioritize the target list.

Computational Strategy
  • Ligand Prep: Generate 3D conformers of EPQ-4-CA. Ionize the carboxylic acid (COO-) at pH 7.4.

  • Protein Prep: Retrieve PDB structures:

    • DHODH: PDB ID 1D3G (Bound to Brequinar).

    • NK3: PDB ID 6HLO (Homology model or related NK1 structure).

  • Docking Grid: Center the grid on the co-crystallized ligand (e.g., the ubiquinone channel for DHODH).

  • Scoring: Evaluate the ChemScore and H-bond formation between the C4-carboxylate and Arg136 (DHODH numbering).

Docking_Workflow Input Input: EPQ-4-CA (SMILES: CCCC1=NC2=...) Prep Ligand Preparation (Energy Min, pH 7.4) Input->Prep Dock Rigid Receptor Docking (AutoDock Vina / Glide) Prep->Dock Target Target Selection (PDB: 1D3G, 6HLO) Target->Dock Analyze Interaction Analysis (Salt Bridge @ Arg136?) Dock->Analyze

Figure 2: Computational workflow for validating EPQ-4-CA binding potential.

Summary of Potential Targets

Target ProteinProbabilityMechanismKey Residue Interaction
hDHODH High Ubiquinone Channel BlockerSalt bridge with Arg136 ; Hydrophobic packing with Val134/Phe98 .
CB2 Receptor MediumAllosteric/Orthosteric LigandH-bond with Ser112 ; π-stacking in TM bundle.
NK3 Receptor Low/MediumAntagonist (requires amide?)Interaction with TM transmembrane pocket.
Gyrase B LowATPase InhibitorInteraction with ATP binding pocket (bacterial).

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Liu, S., et al. (2006). "Structure-based discovery of potent and selective inhibitors of human dihydroorotate dehydrogenase." Proceedings of the National Academy of Sciences. Link

  • Sarott, R. C., et al. (2020). "Development of High-Affinity Cannabinoid Receptor 2 Ligands." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "3-Ethyl-2-propylquinoline-4-carboxylic acid."[1][2][3][4][5][6][7][8] National Library of Medicine. Link

  • Vyas, V. K., et al. (2011). "2D-QSAR and molecular docking studies of quinoline-4-carboxylic acid derivatives as DHODH inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid (CAS: 380346-48-5) utilizing the Pfitzinger reaction. This method offers a robust, atom-economical route to 2,3-disubstituted quinoline-4-carboxylic acids, a scaffold critical in medicinal chemistry for developing anti-inflammatory, antiviral, and anti-tubercular agents. The protocol leverages the condensation of isatin with 4-heptanone in an alkaline medium, ensuring high regioselectivity due to the symmetry of the ketone precursor.

Strategic Rationale & Mechanism

The Pfitzinger reaction is preferred over the Friedländer synthesis for this target due to the ready availability of isatin and the avoidance of unstable o-aminoaldehyde intermediates.

Reaction Logic

The synthesis relies on the in situ generation of potassium isatinate (2-aminophenylglyoxylate) via base-mediated hydrolysis of the isatin lactam ring. This intermediate acts as a nucleophile toward the carbonyl of 4-heptanone.

  • Regiochemistry: 4-Heptanone (dipropyl ketone) is symmetric. The condensation occurs between the ketone carbonyl and the primary amine of the isatinate, while the ketone's

    
    -methylene group attacks the keto-carbonyl of the isatinate.
    
  • Substituent Mapping:

    • Position 2 (Quinoline): Derived from the ketone carbonyl carbon. The attached propyl chain remains intact.

    • Position 3 (Quinoline): Derived from the ketone

      
      -carbon. The ethyl group attached to this 
      
      
      
      -carbon becomes the C3 substituent.
Mechanistic Pathway (Visualization)

PfitzingerMechanism Isatin Isatin (Indole-2,3-dione) Base KOH / EtOH (Hydrolysis) Isatin->Base Isatinate Isatinate Salt (Ring Open) Base->Isatinate Ring Opening Condensation Aldol-type Condensation Isatinate->Condensation Heptanone 4-Heptanone (Dipropyl Ketone) Heptanone->Condensation Nucleophilic Attack Cyclization Cyclization & Dehydration Condensation->Cyclization - 2 H2O Salt Quinoline-4-carboxylate Salt (Soluble) Cyclization->Salt Acidification Acidification (HCl/AcOH) Salt->Acidification Product 3-Ethyl-2-propylquinoline- 4-carboxylic acid Acidification->Product Precipitation

Figure 1: Mechanistic pathway of the Pfitzinger reaction converting Isatin and 4-Heptanone to the target quinoline.[1]

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2]Quantity (Scale)Role
Isatin 147.131.014.7 g (100 mmol)Core Scaffold
4-Heptanone 114.181.216.8 mL (13.7 g)Carbonyl Source
KOH (33% aq) 56.114.0~65 mLBase/Catalyst
Ethanol (Abs) 46.07Solvent100 mLCo-solvent
Acetic Acid 60.05ExcessAs neededAcidification
Step-by-Step Procedure
Phase A: Isatinate Formation (Ring Opening)
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 14.7 g of Isatin to 65 mL of 33% aqueous KOH.

  • Observation Point: Stir gently at room temperature. The orange-red suspension will turn into a clear yellow/brown solution, indicating the formation of potassium isatinate (ring opening). Causality: Failure to fully dissolve isatin before ketone addition can lead to lower yields.

Phase B: Condensation
  • Addition: Add 100 mL of absolute ethanol to the mixture, followed by the dropwise addition of 16.8 mL of 4-heptanone.

  • Reflux: Heat the mixture to reflux (approx. 80-85 °C) for 12–16 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the isatin spot indicates completion.

Phase C: Workup & Isolation[2]
  • Solvent Removal: Allow the reaction mixture to cool. Remove the bulk of the ethanol under reduced pressure (Rotavap) to minimize solubility of the final product during precipitation.

  • Clarification: Dilute the residue with 100 mL distilled water. If any insoluble oily impurities (unreacted ketone or aldol side-products) are visible, extract twice with 30 mL diethyl ether. Discard the organic (ether) layer.

  • Precipitation (Critical Step):

    • Place the aqueous alkaline layer in an ice bath (0–5 °C).

    • Slowly add Glacial Acetic Acid (or 10% HCl) with vigorous stirring.

    • Endpoint: Continue addition until pH reaches 4.0–5.0 .

    • Self-Validation: A voluminous off-white to pale yellow precipitate should form immediately. If the product oils out, the pH drop was likely too rapid or the temperature too high.

Phase D: Purification
  • Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (3 x 50 mL) to remove residual inorganic salts.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (approx. 80:20 ratio).

    • Dissolve in minimum hot ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to room temperature, then to 4 °C.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 6 hours.

Results & Characterization

Expected Data
  • Yield: Typical isolated yields range from 65% to 80% .

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: 209–210 °C [1].

  • Solubility: Soluble in DMSO, Methanol, and hot Ethanol; insoluble in water.

Spectroscopic Validation (Predicted)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5-14.0 (br s, 1H, -COOH).
      
    • 
       7.5-8.5 (m, 4H, Quinoline Ar-H).
      
    • 
       3.1-3.3 (t, 2H, C2-CH2 -CH2-CH3).
      
    • 
       2.8-2.9 (q, 2H, C3-CH2 -CH3).
      
    • Distinct triplet signals for the terminal methyl groups of the propyl and ethyl chains.

Workflow Diagram

Workflow Step1 1. Dissolve Isatin in KOH (aq) Step2 2. Add Ethanol & 4-Heptanone Step1->Step2 Step3 3. Reflux (12-16h) Step2->Step3 Step4 4. Evaporate EtOH & Wash (Ether) Step3->Step4 Step5 5. Acidify to pH 4-5 (Precipitate) Step4->Step5 Step6 6. Recrystallize (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification of the target quinoline.

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete hydrolysis of isatin before ketone addition. Ensure the initial solution is clear.

  • Oiling Out: If the product forms an oil upon acidification, decant the aqueous layer, dissolve the oil in fresh alkali, and re-acidify very slowly with efficient cooling.

  • Microwave Option: This reaction can be accelerated using a microwave reactor (150 °C, 10-20 mins) for high-throughput library generation [2].

References

  • ScienceMadness. (2024). The Pfitzinger Reaction - Discussion and Protocols. Retrieved from [Link]

  • Manske, R. H. (1942).[3] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1][3] (Foundational text on Quinoline synthesis).

Sources

crystallization and purification methods for quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization and Purification of Quinoline-4-Carboxylic Acids

Executive Summary & Strategic Importance

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged pharmacophores in medicinal chemistry, serving as precursors for antimalarials (mefloquine analogues), antivirals, and NK-3 receptor antagonists. Their synthesis, predominantly via the Pfitzinger reaction (condensation of isatin with ketones), often yields crude products contaminated with unreacted isatin, red/brown resinous oligomers, and inorganic salts.

This guide moves beyond basic textbook procedures to provide a robust, industrial-grade purification strategy. It addresses the core challenge of these molecules: their amphoteric (zwitterionic) nature , which dictates that successful isolation relies heavily on precise pH control and solvent selection based on the specific substitution pattern.

Physicochemical Considerations

To purify these compounds effectively, one must understand their solubility profile, which is governed by the coexistence of the basic quinoline nitrogen and the acidic carboxyl group.

Solubility Profile & Solvent Selection
StateChemical SpeciesSolubility BehaviorStrategic Use
Acidic (pH < 2) Cationic (

,

)
Soluble in water/polar organic mixtures.Removal of neutral organic impurities.
Isoelectric (pH 4-5) Zwitterionic (

,

)
Minimum Solubility (Precipitation). Primary Isolation Step.
Basic (pH > 10) Anionic (

,

)
Highly soluble in water.Filtering out insoluble tars/resins.
Organic Solvents Neutral/ZwitterionVariable. High MP derivatives often require dipolar aprotic solvents.Recrystallization (EtOH, AcOH, DMF).[1][2]

Protocol 1: The "pH Swing" Isolation (Primary Workup)

Objective: Isolate the crude acid from the Pfitzinger alkaline reaction mixture while removing unreacted ketone and insoluble polymeric resins.

Mechanism: The Pfitzinger reaction occurs in strong base (KOH/NaOH). The product exists as a soluble dicarboxylate salt. Impurities often include neutral tars (insoluble in base) and unreacted isatin (soluble in base, but distinct solubility upon acidification).

Reagents:

  • Crude Reaction Mixture (Alkaline)

  • Activated Charcoal (Optional)[3]

  • Glacial Acetic Acid (AcOH) or 3N HCl

  • Celite (Filter aid)

Step-by-Step Procedure:

  • Dilution & Resin Removal:

    • Dilute the crude alkaline reaction mixture with distilled water (approx. 3-5 volumes relative to reaction volume).

    • Critical Step: If dark, insoluble tars are present, add Activated Charcoal (5% w/w) and stir for 30 minutes at 50°C.

    • Filter the warm solution through a Celite pad. The filtrate should be clear (though likely colored yellow/orange). Discard the solid residue (contains neutral polymers).

  • Neutral Impurity Extraction (Optional but Recommended):

    • Wash the alkaline filtrate with Ethyl Acetate or Diethyl Ether (

      
       vol).
      
    • Rationale: This removes unreacted ketones or non-acidic byproducts. Keep the aqueous layer .

  • Controlled Acidification (The "Swing"):

    • Cool the aqueous alkaline solution to 0–5°C.

    • Slowly add Glacial Acetic Acid (preferred over HCl to avoid trapping inorganic chlorides) with vigorous stirring.

    • Target pH: Adjust pH to 4.5 – 5.0 .

    • Observation: A thick precipitate should form. Do not acidify to pH 1, as the hydrochloride salt may redissolve or become sticky.

  • Digestion & Filtration:

    • Allow the slurry to stir for 1 hour. If the precipitate is amorphous/sticky, heat the slurry to 60°C for 30 mins (Digestion) and let it cool slowly to induce better particle size.

    • Filter via vacuum filtration.[4][5][6] Wash the cake with cold water followed by a small amount of cold acetone (removes surface colored impurities).

Visualization: Primary Isolation Workflow

PfitzingerWorkup Start Crude Alkaline Reaction Mix (Soluble Product Salt + Tars) Filter1 Filtration (Celite) Remove Insoluble Resins Start->Filter1 Warm (50°C) Extract Wash with EtOAc (Remove Neutral Organics) Filter1->Extract Clear Filtrate Aqueous Aqueous Layer (Contains Product as Salt) Extract->Aqueous Keep Aqueous Acidify Acidify to pH 4.5 - 5.0 (Glacial AcOH) Aqueous->Acidify Cool to 5°C Precipitate Precipitate Formation (Zwitterionic Species) Acidify->Precipitate Precipitation Final Crude Quinoline-4-COOH Solid Precipitate->Final Filter & Wash

Figure 1: Workflow for the isolation of crude quinoline-4-carboxylic acid from alkaline reaction mixtures.

Protocol 2: Recrystallization (Polishing)

Objective: Remove trace colored impurities and inorganic salts to achieve >98% purity (HPLC).

Solvent Selection Logic:

  • Ethanol (95% or Absolute): Best for alkyl-substituted quinolines.

  • Glacial Acetic Acid: Best for highly insoluble, high-melting derivatives (e.g., 2-phenylquinoline-4-carboxylic acid).

  • DMF/Water (1:1): Reserved for stubborn cases where the compound is insoluble in boiling ethanol.

Standard Recrystallization Protocol (Ethanol/Acetic Acid):

  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add the chosen solvent (start with Ethanol). Heat to reflux.[2][7]

    • Troubleshooting: If the solid does not dissolve in 20 volumes of boiling Ethanol, switch to Glacial Acetic Acid or add DMF dropwise until dissolution.

  • Hot Filtration:

    • If insoluble particles remain in the boiling solution, filter rapidly through a pre-warmed fluted filter paper or a heated glass frit.

    • Note: This removes any silica or dust introduced during the crude workup.

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed .

    • Critical: If "oiling out" occurs (droplets instead of crystals), reheat to dissolve and add a seed crystal. Alternatively, add a drop of water (anti-solvent) to the hot solution to reach saturation point, then cool.

  • Collection:

    • Cool in an ice bath (0°C) for 1 hour to maximize yield.

    • Filter the crystals.[2][3][4][5][6][7][8][9]

    • Wash:

      • If Ethanol was used: Wash with cold Ethanol.

      • If Acetic Acid was used: Wash with dilute Acetic Acid, then water, then a final rinse with cold Ethanol to facilitate drying.

  • Drying:

    • Dry under high vacuum at 60°C. These acids often retain solvent in the lattice; rigorous drying is essential for analytical samples.

Visualization: Solvent Decision Matrix

SolventSelection Start Select Solvent CheckSol Soluble in Boiling EtOH? Start->CheckSol CheckMP MP > 250°C or Highly Aromatic? CheckSol->CheckMP No ResultEtOH Use Ethanol (Standard) CheckSol->ResultEtOH Yes ResultAcOH Use Glacial AcOH (High Solvency) CheckMP->ResultAcOH Yes (e.g. 2-Phenyl) ResultDMF Use DMF/H2O (Strong Polar) CheckMP->ResultDMF No (Very Insoluble) CheckOil Oiling Out in EtOH? ResultMix Use EtOH/H2O (Slow Cooling) CheckOil->ResultMix Yes ResultEtOH->CheckOil If Oiling Occurs

Figure 2: Decision matrix for selecting the optimal recrystallization solvent system.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Oiling Out Compound MP is close to solvent boiling point; impurities lowering MP.1. Use a solvent mixture (EtOH/Water).2.[10] Slow down cooling rate (wrap flask in foil).3. Seed the solution with pure crystal.[8]
Colored Impurities Oxidation products of isatin or polymerized ketones.1. Recrystallize from Acetic Acid with Activated Charcoal.2. Wash crude solid with cold acetone before recrystallization.
Low Yield pH not optimized during isolation; product too soluble in mother liquor.1. Check pH of mother liquor (ensure pH 4-5).2. Concentrate mother liquor and cool to -10°C for a second crop.
Sticky Solid Trapped inorganic salts or solvent.1. Triturate (grind) the solid with water/methanol (9:1) and re-filter.2. Dry under vacuum at elevated temp (>60°C).

References

  • BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Technical Library. Link

  • ScienceMadness. "The Pfitzinger Reaction and Purification of Quinoline Derivatives." ScienceMadness Discussion Archives. Link

  • TCI Chemicals. "2-Phenylquinoline-4-carboxylic Acid Product Specifications and Solubility." TCI Europe.[11] Link

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Link

  • Google Patents. "Process for the preparation of a quinoline carboxylic acid (EP0351889A1)." European Patent Office. Link

Sources

Application Note: Solvent System Optimization for the Recrystallization of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the rationale and methodology for selecting an optimal recrystallization solvent system for 3-Ethyl-2-propylquinoline-4-carboxylic acid . This compound, typically synthesized via the Pfitzinger reaction (condensation of isatin with 4-heptanone), presents a unique purification challenge due to its amphiphilic nature. It possesses a lipophilic alkyl-substituted quinoline core and a hydrophilic carboxylic acid moiety. This guide provides a self-validating solvent screening protocol and a scalable recrystallization procedure designed to achieve >99% purity suitable for biological assays.

Chemical Context & Solubility Theory

Structural Analysis

To select the correct solvent, one must analyze the competing solubility vectors within the molecule:

  • Hydrophobic Domain: The 2-propyl and 3-ethyl alkyl chains, combined with the aromatic quinoline ring, drive solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene).

  • Hydrophilic Domain: The C4-carboxylic acid (-COOH) and the quinoline nitrogen provide sites for hydrogen bonding and ionization. This drives solubility in polar protic solvents (e.g., alcohols, acetic acid) and basic aqueous media.

The "Push-Pull" Solubility Challenge

A common failure mode in purifying alkyl-substituted quinoline acids is "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs when the melting point is depressed by impurities or when the solvent is too non-polar, failing to stabilize the crystal lattice of the zwitterionic or hydrogen-bonded acid form.

Target Solvent Characteristics:

  • High Solubility at Boiling: Must disrupt the strong intermolecular H-bonds (dimers) of the carboxylic acid.

  • Low Solubility at Ambient/Freezing: Must force the hydrophobic core to aggregate and lattice.

  • Dielectric Constant: Moderate (

    
    ) is often ideal (e.g., Ethanol, Methanol/Water mixtures).
    

Solvent Screening Protocol (Self-Validating)

Do not commit the entire batch to a single solvent immediately. Use this rapid screening workflow on 100 mg aliquots.

Screening Matrix
Solvent SystemPolarityExpected BehaviorRecommendation
Ethanol (95% or Abs.) Polar ProticHigh solubility hot; moderate cold.Primary Candidate
Acetic Acid (Glacial) Polar Protic (Acidic)Very high solubility. Good for removing mineral salts.Secondary Candidate (Hard to dry)
Methanol/Water (9:1) Polar ProticHigh solubility. Water acts as anti-solvent.Good for high-polarity impurities
Ethyl Acetate Polar AproticModerate solubility. Risk of oiling out.Anti-solvent use only
Toluene Non-polarLow solubility for the acid group.Not Recommended (Toxic/Inefficient)
DMF/DMSO High Polar AproticToo soluble; difficult to recover product.Avoid
Rapid Screening Workflow (DOT Visualization)

SolventScreening Start Start: 100mg Crude Sample AddSolvent Add 1-2 mL Solvent Start->AddSolvent Heat Heat to Boiling AddSolvent->Heat Dissolved Did it dissolve? Heat->Dissolved AddMore Add more solvent (up to 5mL) Dissolved->AddMore No Cool Cool to RT, then 4°C Dissolved->Cool Yes AddMore->Heat Precipitate Precipitate Formed? Cool->Precipitate CheckForm Check Morphology Precipitate->CheckForm Yes Fail_Sol Discard (Too Insoluble) Precipitate->Fail_Sol No (Too Soluble) Success Candidate Selected CheckForm->Success Crystals Fail_Oil Oiling Out? Try Mixed Solvent CheckForm->Fail_Oil Oil/Gum

Figure 1: Decision tree for rapid solvent screening on a 100mg scale.

Recommended Protocol: Recrystallization from Ethanol/Water

Based on the structural properties of 3-Ethyl-2-propylquinoline-4-carboxylic acid, Ethanol (95%) is the recommended starting point. It balances the lipophilicity of the propyl/ethyl groups with the polarity of the acid. If yield is low, water is added as an anti-solvent.

Materials
  • Crude 3-Ethyl-2-propylquinoline-4-carboxylic acid.

  • Solvent: Ethanol (95% or Absolute).

  • Anti-solvent: Deionized Water.

  • Activated Charcoal (optional, for decolorization).

  • Equipment: Reflux condenser, heating mantle, Büchner funnel.

Step-by-Step Procedure
  • Saturation: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol slowly.

    • Technique Tip: Add solvent until the solid just dissolves. Add a 10% excess to prevent premature crystallization during filtration.

  • Decolorization (Optional): If the solution is dark brown/black (common with Pfitzinger products), add activated charcoal (1-2% w/w) and reflux for 5-10 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-warmed funnel (fluted filter paper) to remove charcoal or insoluble inorganic salts (e.g., KCl/NaCl from the acidification step).

  • Nucleation & Cooling:

    • Allow the filtrate to cool to room temperature undisturbed.

    • Critical Check: If crystals do not form by 40°C, add warm water dropwise (anti-solvent) until a faint turbidity persists, then let it clear.

    • Transfer to an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture). Do not use pure ethanol for washing as it may redissolve the product.

  • Drying: Dry in a vacuum oven at 50-60°C. (Note: Quinoline acids can trap solvent; ensure constant weight is achieved).

Troubleshooting & Optimization

"Oiling Out"

If the product separates as a separate liquid phase instead of crystals:

  • Cause: The solution temperature is above the saturation point but the product's melting point is depressed by impurities.

  • Remedy: Re-heat to dissolve. Add a seed crystal of the pure acid (if available) or scratch the glass surface. Switch to Acetic Acid as the solvent, which often suppresses oiling in zwitterionic species.

Zwitterionic Purification (Acid-Base Swing)

If simple recrystallization fails to remove isomers, utilize the chemical properties of the functional groups:

  • Dissolve crude in 10% NaOH (forms the Na-salt).

  • Extract with Ethyl Acetate (removes non-acidic impurities).

  • Acidify aqueous layer to pH 4.5 - 5.0 with Acetic Acid.[1]

  • Collect the precipitate and then recrystallize from Ethanol.

Purity Validation
  • Melting Point: Expect a sharp range (typically >200°C for this class). Broad ranges indicate isomer contamination.

  • HPLC: Use a C18 column with a Mobile Phase of Acetonitrile/Water (+0.1% TFA) to ensure separation of the 2-propyl-3-ethyl isomer from potential 2-ethyl-3-propyl isomers (if mixed ketones were used).

Process Logic Visualization

RecrystallizationLogic cluster_trouble Troubleshooting Crude Crude Solid (Pfitzinger Product) Dissolve Dissolve in Hot EtOH Crude->Dissolve Filter Hot Filtration (Remove Salts/Charcoal) Dissolve->Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Crystallize Crystallization Cool->Crystallize Isolate Vacuum Filtration & Drying Crystallize->Isolate Oiling Oiling Out? Crystallize->Oiling Reheat Reheat & Add Seed/Water Oiling->Reheat Yes Reheat->Cool

Figure 2: Linear workflow for the purification of 3-Ethyl-2-propylquinoline-4-carboxylic acid.

References

  • The Pfitzinger Reaction: Pfitzinger, W. (1886). "Chinolinderivate aus Isatin und Ketonen." Journal für Praktische Chemie, 33(1), 100. (Foundational chemistry for the synthesis).[1][2]

  • Purification of Quinoline Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for solvent selection logic).
  • Solvent Selection Guides

    • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

    • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 20(6), 1138–1143. Link

  • Reaction Specifics (Isatin + Heptanone)

    • Organic Syntheses, Coll.[3] Vol. 3, p. 796 (1955); Vol. 28, p. 90 (1948). (Describes analogous 2-substituted quinoline acid workups). Link

  • General Recrystallization Theory: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Link

Sources

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid via Friedländer-Type Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug development. While a specific protocol for this exact molecule is not prevalent in the literature, this guide outlines a robust synthetic strategy based on the well-established Pfitzinger reaction, a variation of the Friedländer synthesis.[1][2] These application notes detail the reaction mechanism, provide a step-by-step experimental protocol, address potential challenges such as regioselectivity, and describe standard purification and characterization techniques.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[3] Quinolines are known to exhibit antimalarial, antibacterial, anticancer, and anti-inflammatory properties, among others.[4][5] The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes to novel quinoline derivatives a key focus in drug discovery.

The Friedländer synthesis and its variations, such as the Pfitzinger reaction, represent classical and highly effective methods for the construction of the quinoline nucleus.[6][7][8] These reactions involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a polysubstituted quinoline.[9]

Reaction Mechanism and Strategic Considerations

The proposed synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid is based on the Pfitzinger reaction, which specifically yields quinoline-4-carboxylic acids.[1][3] This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound in the presence of a strong base.[10]

The mechanism of the Pfitzinger reaction proceeds through the following key steps[1][10]:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form the salt of 2-aminophenylglyoxylic acid.

  • Schiff Base Formation: The resulting 2-aminoaryl ketoacid then condenses with the carbonyl compound, in this case, 3-hexanone, to form a Schiff base (imine).

  • Intramolecular Cyclization and Dehydration: The enolate of the Schiff base undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final aromatic quinoline ring system.

A critical consideration in the synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid using 3-hexanone is the issue of regioselectivity . Since 3-hexanone is an unsymmetrical ketone, the initial condensation with the 2-aminophenylglyoxylic acid can occur at either of the two α-carbons, potentially leading to the formation of two isomeric products:

  • 3-Ethyl-2-propylquinoline-4-carboxylic acid (the desired product)

  • 2-Ethyl-3-propylquinoline-4-carboxylic acid (an isomeric byproduct)

The ratio of these products will depend on the relative reactivity of the two α-methylene groups of 3-hexanone under the reaction conditions. The protocol below will address the separation of these potential isomers.

Experimental Protocol: Pfitzinger Synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid

This protocol is adapted from general procedures for the Pfitzinger reaction.[3][5]

Materials and Reagents:

  • Isatin

  • 3-Hexanone

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Water (distilled)

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Detailed Step-by-Step Procedure:

  • Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (e.g., 5.6 g, 0.1 mol) in a mixture of absolute ethanol (100 mL) and water (5 mL). Stir the mixture until the KOH is completely dissolved.

  • Reaction with Isatin: To the basic solution, add isatin (e.g., 7.35 g, 0.05 mol) and stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the ring opening of the isatin.

  • Addition of the Carbonyl Compound: To the reaction mixture, add 3-hexanone (e.g., 6.0 g, 0.06 mol) dropwise over 15 minutes while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC (a suitable solvent system would be a mixture of hexane and ethyl acetate with a small amount of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by about half using a rotary evaporator.

    • Add distilled water (100 mL) to the residue to dissolve the potassium salt of the carboxylic acid.

    • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 3-hexanone and other neutral impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid or glacial acetic acid until the pH is around 4-5. The product will precipitate out of the solution. .

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product will likely be a mixture of the two regioisomers.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents).

    • If recrystallization is insufficient to separate the isomers, column chromatography on silica gel is recommended. A solvent gradient of hexane and ethyl acetate, with a small percentage of acetic acid to improve the elution of the carboxylic acid, can be employed.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and assess the purity. The integration of the signals corresponding to the ethyl and propyl groups will be crucial for identifying the major isomer.

    • Obtain a mass spectrum to confirm the molecular weight of the product.

Data Presentation

ParameterRecommended Condition
Reactants Isatin, 3-Hexanone
Base Potassium Hydroxide (KOH)
Solvent Ethanol/Water mixture
Temperature Reflux (approx. 80-85 °C)
Reaction Time 12-24 hours
Work-up Acidification to precipitate the product
Purification Recrystallization and/or Column Chromatography

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is of good quality and adequately dissolved.
Product loss during work-up.Ensure complete precipitation by adjusting the pH carefully and cooling the solution. Use care during extraction and filtration.
Formation of a Tar-like Substance Side reactions at high temperatures.Reduce the reaction temperature slightly and monitor the reaction more closely.
Difficulty in Separating Isomers Similar polarity of the isomers.Optimize the solvent system for column chromatography. Consider derivatization to esters, which may be easier to separate, followed by hydrolysis.

Visualization of the Experimental Workflow

Friedlander_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_base Prepare KOH solution in Ethanol/Water add_isatin Add Isatin and stir for 1 hour prep_base->add_isatin add_ketone Add 3-Hexanone add_isatin->add_ketone reflux Reflux for 12-24 hours add_ketone->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Reduce solvent volume cool->evaporate add_water Add water evaporate->add_water extract Wash with ether add_water->extract acidify Acidify to precipitate extract->acidify filter Filter and wash solid acidify->filter purify Recrystallization or Column Chromatography filter->purify characterize Characterize by NMR, MS, and Melting Point purify->characterize final_product 3-Ethyl-2-propylquinoline- 4-carboxylic acid characterize->final_product

Sources

scale-up procedures for 3-Ethyl-2-propylquinoline-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scale-Up and Production of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Abstract

This comprehensive application note provides a detailed guide for the synthesis and scale-up of 3-Ethyl-2-propylquinoline-4-carboxylic acid, a substituted quinoline derivative with potential applications in pharmaceutical development and materials science. We present a robust synthetic strategy based on a modified Doebner reaction, a powerful one-pot, three-component synthesis. This document outlines laboratory-scale protocols, addresses critical considerations for process scale-up, and provides a detailed pilot-scale production workflow. The protocols are designed for researchers, chemists, and process engineers, emphasizing safety, efficiency, and product quality through rigorous process control and analytical validation.

Introduction: The Significance of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] Quinoline-4-carboxylic acids, in particular, are important intermediates and pharmacophores.[4][5] The target molecule, 3-Ethyl-2-propylquinoline-4-carboxylic acid, represents a specific analogue whose industrial production requires a well-defined, scalable, and economically viable synthetic process. This guide focuses on bridging the gap between laboratory discovery and pilot-scale manufacturing.

Synthetic Strategy: The Modified Doebner Reaction

For the synthesis of the target molecule, we have selected a modified Doebner reaction. The classical Doebner reaction synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[6] To achieve the desired 2,3-disubstitution pattern, we propose a logical extension of this methodology using aniline, pentanal (to install the 2-propyl group), and 2-oxobutanoic acid (to install the 3-ethyl group).

This approach is advantageous for several reasons:

  • Convergence: It is a one-pot, three-component reaction, which improves process efficiency and reduces waste by minimizing intermediate isolation steps.[7]

  • Atom Economy: Multicomponent reactions are generally more atom-economical compared to linear synthetic routes.[8]

  • Precedent: The underlying Doebner reaction is well-established, and its mechanism is understood, providing a solid foundation for process development and troubleshooting.[9][10]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following key steps, catalyzed by an acid (e.g., p-Toluenesulfonic acid, p-TSA):[6][7]

  • Imine Formation: Aniline and pentanal undergo condensation to form an N-arylimine (Schiff base).

  • Enolization: 2-Oxobutanoic acid tautomerizes to its enol form.

  • Carbon-Carbon Bond Formation: A Michael-type addition of the enol to the activated imine occurs.

  • Cyclization: An intramolecular electrophilic attack from the electron-rich intermediate onto the aniline ring closes the heterocyclic ring.

  • Aromatization: The resulting dihydroquinoline intermediate is oxidized to the final aromatic quinoline product. The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process.[6][10]

G cluster_1 Step 1: Imine Formation cluster_2 Step 2 & 3: C-C Bond Formation cluster_3 Step 4 & 5: Cyclization & Aromatization A Aniline + Pentanal B N-Pentylidene-aniline (Schiff Base) A->B -H2O [H+ catalyst] E Adduct Intermediate C 2-Oxobutanoic Acid (Keto Form) D Enol Form C->D Tautomerization D->E Michael Addition (attacks Imine 'B') F Dihydroquinoline Intermediate E->F Intramolecular Cyclization G 3-Ethyl-2-propylquinoline- 4-carboxylic acid F->G Oxidation (Hydrogen Transfer)

Caption: Proposed mechanism for the modified Doebner reaction.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol details the synthesis of a representative batch. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Aniline (9.3 g, 100 mmol)

  • Pentanal (8.6 g, 100 mmol)

  • 2-Oxobutanoic acid (10.2 g, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (1.9 g, 10 mmol)

  • Ethanol (200 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate & Hexanes (for chromatography/recrystallization)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To the 500 mL flask, add aniline (9.3 g), 2-oxobutanoic acid (10.2 g), p-TSA (1.9 g), and ethanol (200 mL). Begin stirring.

  • Reagent Addition: Place pentanal (8.6 g) in the dropping funnel. Add the pentanal dropwise to the stirred reaction mixture over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of aniline indicates reaction completion.

  • Solvent Removal: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 100 mL) to remove unreacted acid and catalyst.

  • Product Isolation: The product is a carboxylic acid and will be deprotonated by the bicarbonate wash, moving it to the aqueous layer. Separate the layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl to a pH of ~4-5. The product will precipitate as a solid.[11]

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Critical Scale-Up Considerations

Transitioning from a 10-gram lab synthesis to kilogram-scale production is not linear.[8] Several chemical and physical factors must be carefully evaluated.

  • Thermodynamic Control: The reaction is exothermic, particularly during the initial imine formation. On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation less efficient.[8] This can lead to a runaway reaction.

    • Mitigation: Employ jacketed reactors with precise temperature control. Implement a slow, controlled addition rate for the limiting reagent (pentanal) with real-time temperature monitoring. Perform reaction calorimetry (RC1) studies to understand the heat flow profile.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots," reduced yield, and increased impurity formation.

    • Mitigation: Select appropriate impeller designs (e.g., pitched-blade turbine) and agitation speeds to ensure homogeneity without causing excessive shear. Computational Fluid Dynamics (CFD) modeling can optimize mixing parameters.

  • Reagent and Solvent Selection: Cost, safety, and environmental impact are paramount on a large scale.

    • Solvents: While ethanol is effective, consider greener or more cost-effective solvents like water/ethylene glycol mixtures, which have been shown to be effective for Doebner reactions.[1][7]

    • Catalyst: p-TSA is effective, but simpler mineral acids (HCl) or Lewis acids (BF₃·THF) might be more economical, though they require careful handling and material compatibility checks.[10][12] Heterogeneous or recyclable catalysts should also be investigated to simplify purification.

  • Work-up and Isolation: Lab-scale gravity or vacuum filtration is impractical for large volumes.

    • Mitigation: Utilize industrial equipment such as centrifuges or filter presses. For recrystallization, solvent choice must balance solubility, recovery, crystal form (polymorphism), and safety (flash point, toxicity). The volume of solvent used per kilogram of product becomes a major cost and waste driver.

  • Process Safety:

    • Reagents: Aniline is toxic and readily absorbed through the skin. Pentanal is flammable. Acids are corrosive.[13][14] All materials require specific handling procedures, including closed-system transfers and appropriate Personal Protective Equipment (PPE).

    • Environment: Develop a waste management plan for solvent waste and aqueous streams. Neutralize acidic and basic streams before disposal.[15]

Pilot-Scale Production Protocol (10 kg Scale)

This protocol is intended for a 200 L glass-lined reactor and assumes all necessary safety reviews and process hazard analyses (PHA) have been completed.

G cluster_workflow Pilot-Scale Workflow start Start: Charge Reactor charge_reagents 1. Charge Aniline, 2-Oxobutanoic Acid, p-TSA, and Ethanol to 200L Reactor start->charge_reagents add_aldehyde 2. Controlled Addition of Pentanal (Maintain T < 40°C) charge_reagents->add_aldehyde reflux 3. Heat to Reflux (78-80°C) for 8-12 hours add_aldehyde->reflux monitor 4. In-Process Control (IPC) via HPLC/TLC reflux->monitor monitor->reflux If incomplete distill 5. Atmospheric Distillation of Ethanol monitor->distill If reaction complete workup 6. Aqueous Work-up: NaHCO3 wash distill->workup precipitate 7. Precipitation: Cool & Acidify Aqueous Layer with HCl workup->precipitate isolate 8. Isolate Product via Centrifuge precipitate->isolate wash_dry 9. Wash with Process Water & Dry in Vacuum Dryer isolate->wash_dry qc 10. Final QC Analysis (HPLC, NMR, MS) wash_dry->qc finish End: Packaged Product qc->finish

Caption: Workflow for the pilot-scale production process.

Procedure:

  • Reactor Charging: Ensure the 200 L reactor is clean and dry. Charge ethanol (150 L), aniline (9.3 kg), 2-oxobutanoic acid (10.2 kg), and p-TSA (1.9 kg) into the reactor under a nitrogen atmosphere. Start agitation.

  • Pentanal Addition: Slowly add pentanal (8.6 kg) via a dosing pump over 2-3 hours, maintaining the internal temperature below 40°C using the reactor cooling jacket.

  • Reflux: Once addition is complete, heat the reactor contents to reflux (78-80°C) and hold for 8-12 hours.

  • In-Process Control (IPC): Take samples every 2 hours and analyze by HPLC to monitor the consumption of starting materials. The reaction is considered complete when <1% aniline remains.

  • Solvent Distillation: Cool the reactor to 50°C. Reconfigure the reactor for distillation and remove ~80% of the ethanol under atmospheric pressure.

  • Aqueous Work-up: Cool the concentrated residue to 20-25°C. Add process water (100 L) and ethyl acetate (100 L) and agitate. Allow the layers to separate. Transfer the lower aqueous layer containing the product salt to a second clean reactor.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly charge 6 M HCl to adjust the pH to 4.0-4.5, causing the product to precipitate. Agitate for 1 hour at 0-5°C.

  • Isolation: Transfer the resulting slurry to a centrifuge to isolate the solid product.

  • Washing and Drying: Wash the cake in the centrifuge with cold process water (2 x 25 L). Transfer the wet cake to a vacuum tray dryer and dry at 60°C until the loss on drying (LOD) is <0.5%.

  • Quality Control: Submit a final sample for full analytical testing to ensure it meets all specifications for purity, identity, and residual solvents.

Process Parameters and Data Summary

The following tables summarize key quantitative data for both lab and pilot scales.

Table 1: Reagent Quantities

Reagent Lab Scale (100 mmol) Pilot Scale (100 mol) Molar Eq.
Aniline 9.3 g 9.3 kg 1.0
Pentanal 8.6 g 8.6 kg 1.0
2-Oxobutanoic acid 10.2 g 10.2 kg 1.0
p-TSA 1.9 g 1.9 kg 0.1

| Ethanol | 200 mL | ~150 L | - |

Table 2: Key Process Parameters & Expected Results

Parameter Laboratory Scale Pilot Scale
Reaction Temp. Reflux (~78°C) 78-80°C
Reaction Time 6-8 hours 8-12 hours
Isolation Method Vacuum Filtration Centrifugation
Drying Method Vacuum Oven Vacuum Tray Dryer
Expected Yield 65-75% 60-70%

| Expected Purity | >98% (by HPLC) | >98% (by HPLC) |

Analytical Methods and Quality Control

Rigorous analytical control is essential to ensure the quality and consistency of the final product.

  • TLC: Used for rapid, qualitative reaction monitoring in the lab.

  • HPLC: The primary method for quantitative analysis. Used for IPCs and final product purity assessment, including the detection and quantification of impurities and unreacted starting materials. A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid) is a typical starting point.[16]

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[17]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. 9

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Moodley, K. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Link

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Synfacts. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synfacts, 14(04), 0373. Link

  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Link

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3804. Link

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Link

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Link

  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Link

  • Universitat Politècnica de Catalunya. (2017). Design of a batch plant for quinoline derivatives manufacture. Link

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Link

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Link

  • BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Link

  • Sinocure Chemical Group. (2024). Quinoline: Synthesis, Applications, and Environmental Impact. Link

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Link

  • National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Link

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Link

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. Link

  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 25334-25355. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Link

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Link

  • CatSci. (n.d.). Some Scale-Up Considerations. Link

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Link

  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Pharmaceutical Analytica Acta. Link

  • Celerion. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Link

  • PubChem. (n.d.). 3-ethyl-2-propylquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 3-Ethyl-2-propylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield for 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Introduction: The Chemistry of the Target

You are synthesizing 3-Ethyl-2-propylquinoline-4-carboxylic acid (also known as a substituted cinchoninic acid). The most robust route for this scaffold is the Pfitzinger Reaction , which involves the condensation of Isatin with 4-Heptanone (Dipropyl ketone) in a strong alkaline medium.

While the Pfitzinger reaction is a classic "textbook" synthesis, it is notoriously prone to tar formation and variable yields (ranging from 20% to 80%) depending on the precise order of addition and pH control. This guide addresses the specific kinetic and thermodynamic pitfalls of this reaction.

Module 1: Reaction Optimization (The Synthesis Phase)

Q1: My reaction mixture turns into a dark, viscous tar, and the yield is <30%. What is happening?

Diagnosis: You likely mixed all reagents (Isatin, Ketone, Base) simultaneously or heated the ketone with the base before the isatin was fully processed. The Fix: You must perform a Stepwise Pre-activation .

  • Mechanism: Isatin is a stable lactam. It must first be hydrolyzed by the base (KOH/NaOH) to form the reactive Isatinate (2-aminophenylglyoxylate) salt. This ring-opening is the rate-determining initiation step.

  • The Error: If you add 4-heptanone before the isatin ring opens, the strong base will catalyze the self-condensation (Aldol) of the ketone, leading to complex polymers (tar) rather than the desired quinoline.

  • Protocol Adjustment: Dissolve Isatin in 30-40% KOH alone and heat to 80°C until the deep red/purple color fades to a pale yellow/orange. Only then add the 4-heptanone.

Q2: Why is the reaction stalling? I see unreacted Isatin on the TLC.

Diagnosis: Thermodynamic equilibrium and ketone volatility. The Fix:

  • Stoichiometry: 4-Heptanone is less reactive than methyl ketones (like acetone) due to steric hindrance from the propyl chains. Use a 2.0 - 2.5 molar excess of the ketone relative to Isatin.

  • Reflux Duration: The condensation of sterically hindered ketones requires prolonged reflux (24–48 hours) compared to simple ketones (6–12 hours).

Q3: Which solvent system should I use?

Recommendation: Ethanol/Water (1:1 or 2:1).

  • Reasoning: The Isatinate salt is water-soluble, while 4-heptanone is organic. Ethanol acts as a phase-transfer co-solvent, ensuring homogeneity. Pure water is insufficient for the ketone; pure ethanol limits the solubility of the KOH/Isatinate salt.

Module 2: Work-up and Isolation (The Critical Crash)

Q4: I acidified the reaction mixture, but no precipitate formed. Where is my product?

Diagnosis: Over-acidification or high solvent volume. The Fix:

  • Isoelectric Point (pI): Quinoline-4-carboxylic acids are amphoteric.

    • pH > 10: Soluble Carboxylate Salt (

      
      ).
      
    • pH < 2: Soluble Hydrochloride Salt (

      
      ).
      
    • pH 4–5: Insoluble Zwitterion/Free Acid (Precipitate).

  • Action: Acidify slowly with Glacial Acetic Acid (preferred over HCl for finer control) to pH 4.5 . If you overshoot to pH 1, add Sodium Acetate to buffer back to pH 4-5.

  • Volume: If you used a large volume of Ethanol, the product might remain soluble. Evaporate 70% of the Ethanol before acidification.

Q5: The product precipitated as a sticky gum, not a powder.

Diagnosis: Occlusion of unreacted ketone or neutral byproducts. The Fix:

  • Pre-Acidification Extraction: Before adding acid, dilute the alkaline reaction mixture with water and extract 2x with Diethyl Ether or DCM . This removes the excess 4-heptanone and neutral tars while the product remains safely in the aqueous layer as the carboxylate salt.

  • Acidify the Aqueous Phase: After removing the organic wash, acidify the aqueous layer to precipitate clean solid.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid.

  • Isatin Activation:

    • In a round-bottom flask, dissolve Isatin (1.0 eq) in 30% aq. KOH (5.0 eq) .

    • Heat to 80°C for 30–60 mins.

    • Checkpoint: Solution changes from deep red to yellow/orange (Isatinate formation).

  • Condensation:

    • Add Ethanol (approx. 2 mL per mmol Isatin) to the hot solution.

    • Add 4-Heptanone (2.5 eq) dropwise.

    • Reflux at 85–90°C for 48 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Evaporate most of the Ethanol under reduced pressure.

    • Dilute with water.[1][2] Extract with Diethyl Ether (2x) to remove unreacted ketone/neutrals. Discard organics.

  • Isolation:

    • Cool the aqueous layer in an ice bath (0–5°C).

    • Dropwise add Glacial Acetic Acid with vigorous stirring until pH 4–5 is reached.

    • Allow the precipitate to mature (stand) for 2 hours in the cold.

    • Filter, wash with cold water, and dry.[1]

  • Purification:

    • Recrystallize from Ethanol or Acetic Acid if necessary.

Data Analysis: Yield Comparison

VariableStandard One-PotOptimized StepwiseImpact
Isatin Pre-activation NoYes (1h @ 80°C) Prevents tar; increases conversion by ~30%.
Ketone Equivalents 1.0 eq2.5 eq Drives equilibrium; compensates for steric hindrance.
Acidification pH pH 1.0 (HCl)pH 4.5 (AcOH) Prevents soluble HCl salt formation; maximizes precipitation.
Typical Yield 25–35%65–78% Significant improvement in mass recovery.

Visualizing the Pathway

The following diagram illustrates the critical "Stepwise" logic required to avoid the "Tar Pit" of side reactions.

Pfitzinger_Optimization Isatin Isatin (Solid) Isatinate Isatinate Salt (Yellow Solution) Isatin->Isatinate Heat 80°C (Ring Opening) Tar Tar / Polymerization Isatin->Tar Mixed with Ketone before Ring Opening KOH 30% KOH (aq) KOH->Isatinate Aldol Aldol Condensation Intermediate Isatinate->Aldol + Ketone (Controlled Addition) Ketone 4-Heptanone (2.5 eq) Ketone->Aldol Cyclization Cyclization & Dehydration (48h Reflux) Aldol->Cyclization Salt Product (Carboxylate Salt) + Neutral Impurities Cyclization->Salt Extraction Ether Extraction (Remove Neutrals) Salt->Extraction Acidification Acidify to pH 4.5 (Glacial AcOH) Extraction->Acidification Aqueous Layer Final 3-Ethyl-2-propylquinoline- 4-carboxylic acid (Solid Precipitate) Acidification->Final Precipitation

Caption: Optimized Pfitzinger workflow distinguishing the critical pre-activation step from the side-reaction "Tar" pathway.

References

  • Pfitzinger, W. (1886).[3][4][5] Synthese von Chinolinderivaten. Journal für Praktische Chemie, 33(1), 100.

  • Manske, R. H. (1942).[3][6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[3][6]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294.

  • BenchChem Technical Support. (2025). Optimizing Pfitzinger and Doebner Reactions.

Sources

removing unreacted isatin from 3-Ethyl-2-propylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 3-Ethyl-2-propylquinoline-4-carboxylic acid , specifically focusing on the removal of unreacted Isatin .

This content is structured as a Tier 3 Technical Support Document , designed for researchers requiring high-purity isolation of Pfitzinger reaction products.

Subject: Purification of 3-Ethyl-2-propylquinoline-4-carboxylic acid (Pfitzinger Product) Target Molecule: 3-Ethyl-2-propylquinoline-4-carboxylic acid (CAS: N/A, Derivative) Primary Impurity: Isatin (CAS: 91-56-5)

Diagnostic & Troubleshooting (Q&A)

Q: My final product has a persistent orange/red hue. Does this confirm Isatin contamination? A: Yes, almost certainly. Pure 3-Ethyl-2-propylquinoline-4-carboxylic acid is typically an off-white to pale yellow solid. Isatin is intensely colored (orange-red) due to its ortho-quinoidal structure. Even trace amounts (<1%) can impart a distinct orange color to your bulk product.

  • Diagnostic Test: Dissolve a small amount of crude product in alkaline water (pH > 10). If the solution turns deep purple/violet and then slowly fades to yellow upon standing, Isatin is present (formation of isatinate anion).

Q: Why did Isatin co-precipitate with my product during the acid workup? A: This is a common kinetic trapping issue. In the Pfitzinger reaction, strong base (KOH/NaOH) opens the Isatin ring to form the soluble Isatinate salt. Your product exists as the soluble Quinoline-4-carboxylate salt. When you acidify the mixture to precipitate your product (typically pH 3-4), the Isatinate ring-closes back to neutral Isatin. Because Isatin has low solubility in cold acidic water, it co-precipitates with your target acid.

  • Correction: You must exploit the pKa differential between the carboxylic acid and the weak N-H acid of Isatin before final acidification.

Q: Can I remove Isatin by simple recrystallization from Ethanol? A: Not efficiently. While Isatin is soluble in hot ethanol, 3-Ethyl-2-propylquinoline-4-carboxylic acid often shares similar solubility profiles in alcohols. This leads to poor separation and significant yield loss.

  • Recommendation: Use the "Bicarbonate Switch" Protocol (Method A below) as your primary purification step. It is thermodynamically superior because it relies on chemical ionization differences rather than just solubility.

Experimental Protocols

Method A: The "Bicarbonate Switch" (Primary Recommendation)

Principle: Exploiting the acidity difference. The target molecule is a carboxylic acid (pKa ~4.5), while Isatin is a very weak acid (pKa ~10.4). Sodium Bicarbonate (pH ~8.5) will ionize/dissolve the product but leave Isatin neutral and insoluble.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Ethyl Acetate or Dichloromethane (DCM).

  • Hydrochloric Acid (HCl), 1M or 6M.

Step-by-Step Workflow:

  • Dissolution: Take your crude, dried solid (orange/yellow) and suspend it in Saturated

    
      (10 mL per gram of solid). Stir vigorously for 15–30 minutes.
    
    • Observation: The bulk solid should dissolve. Any remaining orange solid is likely unreacted Isatin or neutral impurities.

  • Filtration (Optional but recommended): If significant undissolved orange solid remains, filter it off first.

  • Partitioning: Transfer the filtrate (aqueous) to a separatory funnel. Add an equal volume of Ethyl Acetate .

  • Extraction: Shake and vent. Allow layers to separate.[1][2]

    • Chemistry: The Isatin (neutral) partitions into the organic top layer (Ethyl Acetate). The Product (Carboxylate anion) stays in the aqueous bottom layer.

  • Repeat: Drain the aqueous layer and extract it a second time with fresh Ethyl Acetate to scavenge trace Isatin.

  • Precipitation: Transfer the clear, pale aqueous layer to a beaker. Slowly add HCl while stirring until pH reaches 3–4.

    • Result: The product will precipitate as a white/pale-yellow solid.

  • Isolation: Filter, wash with cold water, and dry.

Method B: Bisulfite Scavenging (For Organic Solutions)

Principle: Isatin contains a reactive ketone carbonyl.[3] It forms a water-soluble bisulfite adduct, whereas the Quinoline product does not react.

Reagents:

  • Sodium Bisulfite (

    
    ) saturated aqueous solution.
    

Step-by-Step Workflow:

  • If your product is currently dissolved in an organic solvent (e.g., during extraction), do not evaporate yet.

  • Wash the organic phase with Saturated

    
      solution (2x).
    
  • The Isatin converts to its bisulfite adduct and moves to the aqueous phase.

  • Wash with brine, dry over

    
    , and evaporate.
    

Data & Solubility Analysis

Table 1: Solubility & Ionization Profile

Solvent / MediumIsatin (Impurity)3-Ethyl-2-propylquinoline-4-COOH (Target)Interaction Logic
Water (Neutral) Low SolubilityLow SolubilityCo-precipitation risk.
Strong Base (KOH/NaOH) Soluble (Ring opens to Isatinate)Soluble (Carboxylate salt)No separation possible.
Weak Base (

)
Insoluble / Low (Remains Neutral, pKa 10.4)Soluble (Forms Na salt, pKa ~4.5)Ideal Separation Point.
Acid (HCl, pH < 3) Low Solubility (Precipitates)Low Solubility (Precipitates)Final isolation state.
Ethyl Acetate Soluble Low Solubility (if ionized)Used to extract Isatin.

Process Visualization

Workflow Diagram: The Bicarbonate Switch

The following diagram illustrates the logic flow for purifying the crude Pfitzinger product.

PurificationWorkflow Start Crude Product (Target + Isatin) Step1 Suspend in Sat. NaHCO3 (pH ~8.5) Start->Step1 Dissolution Step2 Liquid-Liquid Extraction (Add Ethyl Acetate) Step1->Step2 OrgLayer Organic Layer Contains: ISATIN (Neutral) Step2->OrgLayer Partitioning AqLayer Aqueous Layer Contains: TARGET (Carboxylate) Step2->AqLayer Partitioning Step3 Discard Organic Layer OrgLayer->Step3 Step4 Acidify Aqueous (HCl) to pH 3-4 AqLayer->Step4 Final Pure Precipitate 3-Ethyl-2-propylquinoline-4-COOH Step4->Final Precipitation

Caption: Separation logic relying on the pKa difference between Isatin (10.4) and the Carboxylic Acid (4.5).

Reaction Context Diagram

Understanding the origin of the impurity.

ReactionScheme Isatin Isatin (C8H5NO2) Product 3-Ethyl-2-propyl- quinoline-4-COOH Isatin->Product Pfitzinger Rxn Impurity Unreacted Isatin (Co-precipitate) Isatin->Impurity Incomplete Conv. Ketone 4-Heptanone (Dipropyl Ketone) Ketone->Product Base KOH / EtOH (Reflux) Base->Product

Caption: Synthesis pathway showing reagents (Isatin + 4-Heptanone) and the origin of the impurity.

References

  • ScienceMadness. (2024). The Pfitzinger Reaction - Experimental Discussion and Workup. Retrieved from [Link]

  • PubChem. (2025). 3-ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). Retrieved from [Link]

Sources

Technical Support Center: Thermal Optimization for 2,3-Disubstituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Online Operator: Senior Application Scientist Ticket ID: QZn-23-THERM-OPT

System Overview & Core Directive

Welcome to the technical support hub for quinoline scaffold construction. You are likely here because 2,3-disubstituted quinolines are notoriously sensitive to thermal parameters. Unlike simple Skraup or Combes syntheses, placing substituents at both the 2 and 3 positions introduces steric strain and alters the kinetics of cyclization.

The Thermal Paradox:

  • Too Low (<80°C): The reaction often stalls at the aldol intermediate (Friedländer) or fails to overcome the activation energy for C-H bond cleavage (Pd-catalysis).

  • Too High (>140°C): Promotes polymerization of sensitive aldehydes, decarboxylation, or thermodynamic scrambling of regioisomers.

This guide provides calibrated thermal protocols for the two most robust synthetic pathways: Friedländer Annulation and Pd-Catalyzed Oxidative Cyclization .

Workflow A: The Friedländer Annulation (Condensation Protocol)

This is the industry standard for high-precision substitution. It involves the condensation of 2-aminoaryl ketones with


-methylene ketones.[1][2][3]
The Mechanism & Thermal Checkpoints

The reaction proceeds in two distinct thermal stages:

  • Intermolecular Aldol Condensation: Generally fast, reversible.

  • Intramolecular Dehydration/Cyclization: Rate-determining, irreversible, endothermic.

Standard Operating Procedure (SOP)
ParameterConventional Heating (Oil Bath)Microwave Irradiation (Recommended)
Temperature 80°C – 100°C (Reflux)140°C – 160°C
Time 6 – 24 Hours5 – 15 Minutes
Solvent Ethanol or Toluene (azeotropic)Acetic Acid or DMF
Catalyst KOH (10-20 mol%) or p-TSANone (Self-catalyzed in AcOH)
Critical Protocol: Microwave-Assisted Synthesis

Based on kinetic data from Bailey et al. (2020) and Huigens et al.

  • Load: Combine 2-aminobenzophenone (1.0 equiv) and cyclic/acyclic ketone (2.0 equiv) in a microwave vial.

  • Solvent: Add Glacial Acetic Acid (AcOH). Note: AcOH acts as both solvent and catalyst.[4]

  • Irradiate: Set reactor to 160°C (High Absorption). Hold for 5-10 minutes .

  • Workup: Cool to RT. Pour into crushed ice/water. The 2,3-disubstituted quinoline typically precipitates as a solid. Filter and wash.

Expert Insight: If using conventional heating, you must use a Dean-Stark trap if using toluene. Removing water pushes the equilibrium toward the quinoline (Le Chatelier’s principle), effectively lowering the required temperature for conversion.

Visualization: Friedländer Thermal Pathway

Friedlander_Mechanism Start 2-Aminoaryl Ketone + Carbonyl Aldol Aldol Intermediate (Reversible) Start->Aldol Low Temp (25-60°C) Imine Schiff Base Intermediate Start->Imine Alt Pathway Cyclization Cyclization (Rate Limiting) Aldol->Cyclization Heat Required (>80°C) Imine->Cyclization Cyclization->Start Thermal Reversion (If Temp < Threshold) Product 2,3-Disubstituted Quinoline Cyclization->Product -H2O (Irreversible)

Figure 1: Thermal checkpoints in Friedländer synthesis. Note that insufficient heat during the cyclization phase can lead to reversion or stalling at the aldol adduct.

Workflow B: Pd-Catalyzed Oxidative Cyclization

For accessing 2,3-disubstituted quinolines from allyl alcohols and anilines , this method avoids the need for pre-functionalized 2-aminobenzaldehydes.

Thermal Optimization Strategy

This reaction relies on the aerobic oxidation of the allyl alcohol to an


-unsaturated aldehyde, followed by condensation and C-H activation.
  • Optimal Temperature: 130°C

  • The "Goldilocks" Zone:

    • At 100°C: Yields drop to ~79% (incomplete oxidation).

    • At 150°C: Yields drop significantly due to ligand decomposition and Pd-black formation.

Step-by-Step Protocol

Reference: RSC Advances (2017)

  • Setup: Use a sealed tube or pressure vial (to contain solvent vapor).

  • Reagents: Aniline (0.5 mmol), Allyl alcohol (0.5 mmol), Pd(OAc)₂ (10 mol%).[5][6][7]

  • Solvent: DMSO (2.0 mL). Critical: DMSO acts as a ligand/oxidant stabilizer.

  • Atmosphere: O₂ balloon (1 atm).

  • Heat: Stir at 130°C for 12 hours.

  • Validation: Monitor via TLC. If the intermediate imine persists, increase temp by 5°C increments, but do not exceed 140°C.

Troubleshooting Matrix

User Issue: "My reaction is failing." Use this logic gate to diagnose thermal vs. chemical failures.

SymptomProbable CauseCorrective Action
Stall at Intermediate (Two spots on TLC)Insufficient Thermal Energy. The dehydration step is endothermic.Increase Temp: Move from 80°C

100°C. Switch to MW: The rapid dielectric heating helps overcome the activation barrier.
Degradation / Tarring Thermal Overshoot. Polymerization of the aldehyde/ketone component.Lower Temp: Drop to 60°C and add a Lewis Acid (e.g., Sc(OTf)₃) to catalyze at lower energy.
Regioisomer Mix Thermodynamic Scrambling. High temps favor the thermodynamic product over the kinetic one.Kinetic Control: Run at lower temp (RT to 50°C) with a stronger catalyst (e.g., YYb(OTf)₃).
Low Yield (Pd-Cat) Solvent Reflux Limit. Solvent boils before activation temp is reached.Change Solvent: Switch from MeCN (bp 82°C) to DMSO (bp 189°C) or Toluene (bp 110°C).
Diagnostic Logic Tree

Troubleshooting_Logic Issue Reaction Issue Detected Check_TLC Check TLC/LCMS Issue->Check_TLC Result_SM Starting Material Intact Check_TLC->Result_SM No Conversion Result_Inter Intermediate Accumulation Check_TLC->Result_Inter Stalled Result_Mess Complex Mixture (Tar/Black) Check_TLC->Result_Mess Decomposition Action_Cat Check Catalyst Activity Result_SM->Action_Cat Action_Heat Increase Temp (+10°C) or MW Result_Inter->Action_Heat Energy Barrier Not Met Action_Cool Decrease Temp (-20°C) Result_Mess->Action_Cool Thermal Instability

Figure 2: Decision matrix for thermal troubleshooting based on TLC evidence.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation if I am using a solid support catalyst? A: Yes, but be cautious. Solid catalysts (like silica-supported acids) can create "hot spots" in the microwave, leading to local superheating and degradation. Ensure vigorous stirring and use a solvent with a high loss tangent (like EtOH or DMSO) to distribute heat evenly.

Q: Why is DMSO preferred for the Pd-catalyzed route at 130°C? A: DMSO is not just a solvent here; it often acts as a ligand to stabilize the Palladium species at high temperatures. Toluene or Dioxane may not provide the same stabilization, leading to Pd-black precipitation (catalyst death) before the reaction completes.

Q: My 2-aminobenzophenone derivative is not reacting even at reflux. A: 2-aminobenzophenones are sterically hindered and less electrophilic than aldehydes. Standard reflux is often insufficient. This is the classic use case for Microwave Synthesis at 160°C using an acid catalyst (AcOH) to protonate the ketone, making it more susceptible to nucleophilic attack.

References

  • Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate/University of Bath.

  • He, L., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.[5][7] RSC Advances, 7, 36242-36245.[5]

  • BenchChem Technical Guides. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.

  • Marco-Contelles, J., & Perez-Mayoral, E. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids. ACS Combinatorial Science.

  • Fei, N., et al. (2011). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry.

Sources

overcoming steric hindrance in 3-ethyl substituted quinoline formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Ethyl Substituted Quinoline Formation

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of substituted heterocycles is a cornerstone of medicinal chemistry and materials science. The quinoline scaffold, in particular, is a privileged structure found in a vast array of pharmacologically active compounds.[1][2][3][4][5][6][7] However, the introduction of substituents, such as an ethyl group at the 3-position, can introduce significant steric challenges that often lead to low yields, side product formation, or complete reaction failure in classical synthesis routes.

This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding of how to overcome the steric barriers associated with the formation of 3-ethylquinolines.

Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 3-ethylquinolines so challenging compared to other substituted quinolines?

The primary difficulty arises from steric hindrance during the crucial C-C and C-N bond-forming steps that construct the pyridine ring. In many classical syntheses, the 3-position of the quinoline is formed from a component bearing an α-methylene group. An ethyl substituent on this methylene carbon creates significant steric bulk that can:

  • Hinder Nucleophilic Attack: In reactions like the Friedländer synthesis, the initial condensation between the 2-aminoaryl ketone/aldehyde and the α-methylene ketone is sterically impeded.[8][9][10]

  • Inhibit Cyclization: The subsequent intramolecular cyclization step requires the molecule to adopt a specific conformation. A bulky 3-ethyl group can create unfavorable steric interactions, increasing the activation energy for this ring-closing step.

  • Influence Regioselectivity: In methods like the Combes synthesis, which uses a β-diketone, a bulky substituent can unfavorably influence which carbonyl group is attacked by the aniline, potentially leading to undesired regioisomers.[11][12]

Q2: My Friedländer synthesis of a 3-ethylquinoline is failing or giving very low yields. What is the first thing I should investigate?

Low yield in a Friedländer synthesis involving a sterically hindered substrate is most often due to the poor electrophilicity of the carbonyl group on the 2-aminoaryl ketone, which struggles to react with the sterically encumbered α-methylene position of the coupling partner (e.g., 2-pentanone).

Your first troubleshooting step should be catalyst optimization. The reaction is typically catalyzed by acids or bases.[8][10][13]

  • Brønsted Acids: Standard acids like p-toluenesulfonic acid (p-TsOH) may not be sufficient.

  • Lewis Acids: More potent Lewis acids can significantly enhance the electrophilicity of the carbonyl carbon, making it a better target for the nucleophile. Consider screening catalysts like In(OTf)₃, Sc(OTf)₃, or even simple ones like ZnCl₂.[13][14][15]

Below is a decision workflow for troubleshooting this specific issue.

cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization start Low Yield in Friedländer Synthesis of 3-Ethylquinoline catalyst Optimize Catalyst System start->catalyst bronsted Increase Brønsted Acid Strength (e.g., H₂SO₄, TFOH) catalyst->bronsted If using p-TsOH lewis Screen Lewis Acids (e.g., In(OTf)₃, Sc(OTf)₃, ZnCl₂) catalyst->lewis For greater activation solid Try Solid Acid Catalyst (e.g., Nafion, Zeolites) catalyst->solid For easier workup conditions Modify Reaction Conditions temp Increase Temperature (Monitor for degradation) conditions->temp microwave Use Microwave Irradiation (Accelerates reaction) conditions->microwave solvent Solvent-Free or High-Boiling Solvent conditions->solvent alternative Consider Alternative Synthesis end Successful Synthesis or New Strategy Adopted alternative->end bronsted->conditions If yield still low lewis->conditions If yield still low solid->conditions If yield still low temp->alternative If no improvement microwave->alternative If no improvement solvent->alternative If no improvement

Caption: Troubleshooting workflow for low-yield Friedländer synthesis.

Troubleshooting Guides: Specific Methodologies
Issue 1: Poor performance in the Combes Synthesis for 2,4-Disubstituted 3-Ethylquinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][12] To generate a 3-ethylquinoline, one would typically use a substrate like 3-ethyl-2,4-pentanedione.

Common Problems & Solutions:

  • Low Reactivity/Enamine Formation: The initial condensation to form the enamine intermediate can be sluggish due to the steric bulk around the carbonyls.

    • Solution: Ensure adequate removal of water. Using a Dean-Stark apparatus or performing the initial condensation step at a moderate temperature before adding the strong acid for cyclization can be effective.

  • Failed Cyclization: The strongly acidic conditions required for the intramolecular electrophilic aromatic substitution may not be sufficient to overcome the steric strain of the ethyl group.[16]

    • Solution 1 (Catalyst): Polyphosphoric acid (PPA) is often more effective than sulfuric acid for difficult cyclizations as it acts as both a catalyst and a dehydrating medium.

    • Solution 2 (Conditions): Increasing the temperature of the cyclization step can provide the necessary energy to overcome the activation barrier. Monitor carefully for potential charring or decomposition.[17]

  • Undesired Regioisomer Formation: If using an unsymmetrical aniline, steric hindrance from the ethyl group can influence the regioselectivity of the ring closure, sometimes favoring the less sterically hindered, but electronically less favorable, position.

    • Solution: This is a fundamental challenge. If an unacceptable isomer ratio is obtained, an alternative, more regioselective synthesis like the Friedländer may be necessary.

Issue 2: Complex Mixtures and Low Yields in Doebner-von Miller or Skraup Syntheses

These methods are powerful but often use harsh, strongly acidic, and oxidative conditions.[15][18][19][20][21] Generating a 3-ethylquinoline typically requires an α,β-unsaturated carbonyl precursor that can lead to this substitution pattern, such as (E)-2-methyl-2-pentenal.

Common Problems & Solutions:

  • Polymerization of the Carbonyl Component: The acidic and high-temperature conditions can cause the α,β-unsaturated aldehyde or ketone to polymerize, drastically reducing the yield.[22]

    • Solution: Slowly add the carbonyl compound to the heated mixture of the aniline and acid. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction over polymerization.

  • Reaction Violence: The Skraup reaction, in particular, is notoriously exothermic.[19][23]

    • Solution: Add a moderator like ferrous sulfate or boric acid to the reaction mixture. Ensure efficient mechanical stirring and controlled heating.[21]

  • Steric Hindrance in Michael Addition: The initial conjugate addition of the aniline to the α,β-unsaturated carbonyl can be sterically hindered. Studies have shown the Doebner-Miller reaction is suitable only for sterically accessible α,β-unsaturated aldehydes.[24]

    • Solution 1 (Catalyst): The choice of Lewis or Brønsted acid is critical.[15] Experiment with different acids (e.g., HCl, H₂SO₄, ZnCl₂) to find the optimal balance for activating the carbonyl without promoting excessive side reactions.

    • Solution 2 (Alternative Technology): Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating that can overcome kinetic barriers more efficiently than conventional heating.[25][26][27][28][29][30]

Alternative Strategies & Protocols

When classical methods fail, modern synthetic approaches can offer a more reliable path to sterically hindered quinolines.

Strategy 1: Microwave-Assisted Friedländer Synthesis

Microwave irradiation provides a powerful tool for overcoming the high activation energies associated with sterically demanding reactions.[29] It allows for rapid heating to temperatures that might be difficult to achieve or maintain with conventional oil baths, often leading to cleaner reactions and higher yields in much shorter times.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-3-ethylquinoline

  • Reactants:

    • 2-Aminoacetophenone (1.0 mmol)

    • 2-Pentanone (1.2 mmol)

    • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

  • Procedure:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminoacetophenone (135 mg, 1.0 mmol), 2-pentanone (103 mg, 1.2 mmol), and Sc(OTf)₃ (24.6 mg, 0.05 mmol).

    • Seal the vial with a cap.

    • Place the vial in the cavity of a single-mode microwave synthesizer.

    • Irradiate the mixture at 150 °C for 20 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-methyl-3-ethylquinoline.

Strategy 2: Transition Metal-Catalyzed Methods

Modern organic synthesis offers numerous transition-metal-catalyzed reactions for constructing heterocyclic rings. While a direct, one-pot synthesis for 3-ethylquinolines can be complex, multi-step strategies involving C-H functionalization or cross-coupling on a pre-formed quinoline core are becoming increasingly viable.[7][31][32] For instance, a nickel-catalyzed dehydrogenative condensation of an α-2-aminoaryl alcohol with a suitable ketone could provide a pathway.[32]

cluster_friedlander Friedländer Synthesis cluster_combes Combes Synthesis cluster_doebner Doebner-von Miller cluster_metal Modern Methods f_start 2-Aminoaryl Ketone + 2-Pentanone f_product 3-Ethylquinoline f_start->f_product Acid/Base Catalyst Heat/Microwave c_start Aniline + 3-Ethyl-2,4-pentanedione c_product 3-Ethylquinoline c_start->c_product Strong Acid (PPA) Heat d_start Aniline + (E)-2-Methyl-2-pentenal d_product 3-Ethylquinoline d_start->d_product Acid Catalyst Oxidant m_start Substituted Anilines/Alcohols + Coupling Partner m_product 3-Ethylquinoline m_start->m_product Transition Metal Catalyst (e.g., Ni, Pd, Cu)

Caption: Comparison of synthetic routes to 3-ethylquinolines.

Data Summary: Reaction Conditions

The following table summarizes typical conditions and considerations for overcoming steric hindrance in the synthesis of 3-ethylquinolines.

Synthesis MethodKey ChallengeRecommended CatalystSolventTemperatureKey Advantage
Friedländer Steric hindrance in condensation/cyclizationLewis Acids (Sc(OTf)₃, In(OTf)₃)[13][22]High-boiling (e.g., Toluene) or Solvent-free80-150 °CHigh regioselectivity.
Combes Sluggish cyclization, potential for side productsPolyphosphoric Acid (PPA)PPA (as solvent)>100 °CAccess to 2,4-disubstituted patterns.
Doebner-von Miller Polymerization of carbonyl partnerBrønsted/Lewis Acids (HCl, ZnCl₂)[15]Acetic AcidRefluxUtilizes simple starting materials.
Microwave-Assisted High activation energy barrierOptimized from thermal conditionsDMF, Toluene, or Solvent-free120-180 °CRapid, high yields, cleaner reactions.[29]
References
  • Benchchem. A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025).
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025).
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020).
  • eCommons. Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • PMC. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Preparation and Properties of Quinoline.
  • PMC. Recent Advances in Metal-Free Quinoline Synthesis. (2016).
  • Benchchem. Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025).
  • Organic Reactions. The Skraup Synthesis of Quinolines.
  • Combes quinoline synthesis.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • 15.3. 5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Benchchem. Technical Support Center: Enhancing Electrophile Reactivity in Quinoline Synthesis.
  • PubMed. The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Wikipedia. Friedländer synthesis.
  • Scribd. Quinoline Synthesis.
  • University of the Sunshine Coast, Queensland. Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Wikipedia. Combes quinoline synthesis.
  • RSC Publishing. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts.
  • Wikipedia. Doebner–Miller reaction.
  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025).
  • Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024).
  • PMC. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
  • RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors.
  • ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
  • PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022).
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • SynArchive. Doebner-Miller Reaction.
  • Scribd. Combes Quinoline Synthesis PDF.
  • PubMed. Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. (2011).
  • Slideshare. Doebner-Miller reaction and applications.
  • PubMed. The thermal reaction of sterically hindered nitroxyl radicals with allylic and benzylic substrates: experimental and computational evidence for divergent mechanisms. (2002).
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

Sources

Technical Support Center: Solubilization Strategies for 3-Ethyl-2-propylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation, "oiling out," or inconsistent assay results with 3-Ethyl-2-propylquinoline-4-carboxylic acid (EPQCA) .[1] This is not user error; it is a fundamental physicochemical characteristic of 2,3-dialkylquinoline-4-carboxylic acids.

This molecule presents a "dual-threat" to solubility:

  • High Lipophilicity (LogP ~3.7): The ethyl and propyl chains at positions 2 and 3 create a significant hydrophobic surface area.

  • Stable Crystal Lattice: The aromatic quinoline core facilitates strong

    
    -
    
    
    
    stacking, creating a high lattice energy barrier that water molecules cannot easily penetrate.

This guide provides three validated workflows to overcome these barriers, moving from simple pH manipulation to advanced formulation for biological assays.

Module 1: The pH Switch (Primary Strategy)

Mechanism: EPQCA possesses an ionizable carboxylic acid at position C4. At neutral pH (pH 7), the molecule exists largely in its unionized (insoluble) form or as a zwitterion (if the quinoline nitrogen protonates).[1] To achieve solubility, you must drive the equilibrium toward the anionic carboxylate form .

The Rule of Thumb:



Estimated pKa of EPQCA -COOH: ~4.5 - 5.0
Target pH for Solubility:> 7.5 (ideally 8.0 - 9.0) 
Protocol A: In-Situ Salt Formation (For Chemical Assays)

Best for: HPLC standards, chemical synthesis, non-biological screens.[1]

  • Weighing: Weigh 10 mg of EPQCA into a glass vial.

  • Alkaline Dissolution: Add 1.0 equivalent of 0.1 M NaOH or KOH .

    • Note: Do not use water yet. The base must directly attack the solid crystal lattice.

  • Sonication: Sonicate at 40°C for 5-10 minutes. The solution should turn clear (formation of the sodium/potassium salt).

  • Dilution: Slowly add water or buffer (pH > 8.0) to reach the desired concentration.

Protocol B: Meglumine Counter-Ion (For Biological Assays)

Best for: Cell culture, animal studies (avoids high pH shock and sodium toxicity).[1]

Why Meglumine? N-Methylglucamine (Meglumine) is a large organic base. It forms a bulky counter-ion that disrupts the crystal lattice more effectively than sodium and is biocompatible.

  • Prepare a 0.1 M Meglumine stock solution in water.

  • Add 1.1 equivalents of Meglumine stock to the solid EPQCA.

  • Vortex/Sonicate until dissolved.

  • Dilute with 5% Dextrose or Saline.

Module 2: Cosolvency (The "Log-Linear" Approach)

If your experiment cannot tolerate high pH (e.g., acidic receptor binding assays), you must use organic cosolvents.[1] Solubility follows a log-linear relationship with the volume fraction of the cosolvent.

Recommended Solvent Systems:

SolventStock Conc.[2][3] (Max)Biological Limit (Final %)Mechanism
DMSO 50 - 100 mM< 0.1% - 1%Dipolar aprotic; disrupts H-bonding network.
Ethanol 10 - 20 mM< 1% - 5%Protogenic; lowers dielectric constant.
PEG 400 5 - 10 mM< 10% - 20%Amphiphilic; provides steric shielding.
Troubleshooting the "Crash-Out" Effect

The Scenario: You have a clear 10 mM stock in DMSO. You pipette 1 µL into 999 µL of aqueous buffer. Result: A cloudy white precipitate forms immediately.

The Cause: The "Brick Dust" effect. Upon dilution, the solvent power drops exponentially. The water molecules immediately re-form their hydrogen bond network, squeezing the hydrophobic EPQCA molecules out of solution before they can disperse.[1]

The Fix (Serial Dilution Method): Do NOT jump from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: Dilute 100% DMSO stock to 50% DMSO using PEG400 or Buffer.

  • Step 2: Dilute 50% stock to 10% DMSO.

  • Step 3: Dilute 10% stock to final assay concentration (e.g., 0.5%). This allows the molecule to "acclimate" to the increasing polarity.

Module 3: Advanced Formulation (Cyclodextrins)

For in vivo (animal) work or highly sensitive cell lines where DMSO and high pH are toxic.

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic quinoline tail inserts into the CD cavity, while the hydrophilic exterior remains soluble in water.
Protocol C: Complexation Workflow
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in Phosphate Buffered Saline (PBS).
    
  • Addition: Add solid EPQCA to the vehicle.

  • Energy Input: This is thermodynamically favorable but kinetically slow. You must autoclave (121°C, 20 min) or probe sonicate (high energy) to force the molecule into the cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: EPQCA Solid Check_pH Is pH > 8.0 allowed? Start->Check_pH Salt_Form Strategy: Salt Formation Check_pH->Salt_Form Yes Cosolvent Strategy: Cosolvents Check_pH->Cosolvent No Select_Base Select Base Salt_Form->Select_Base NaOH Use 0.1M NaOH (Chemical Assays) Select_Base->NaOH Robust System Meglumine Use Meglumine (Biological Assays) Select_Base->Meglumine Sensitive Cells Check_Bio Biological Toxicity? Cosolvent->Check_Bio DMSO DMSO Stock (100%) + Serial Dilution Check_Bio->DMSO Low Sensitivity Complex Strategy: Cyclodextrin (HP-beta-CD) Check_Bio->Complex High Sensitivity

Caption: Decision tree for selecting the optimal solubilization method based on assay pH tolerance and biological sensitivity.

Frequently Asked Questions (FAQ)

Q: I dissolved EPQCA in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "common ion effect" or thermal shock.

  • Temperature: If your DMSO stock was warm (from sonication) and media is 37°C or room temp, the solubility drops.

  • Salts: Culture media (DMEM/RPMI) contains high NaCl. If you used the sodium salt of EPQCA, the high

    
     in the media forces the equilibrium back toward the solid precipitate. Solution: Use the Meglumine salt or HP-
    
    
    
    -CD.

Q: Can I use HCl to dissolve it? The Quinoline nitrogen is basic. A: Theoretically, yes, but risky.[1] The pKa of the quinoline nitrogen is likely < 4.0 due to the electron-withdrawing effect of the carboxyl group. You would need a pH < 2.0 to protonate it fully. This is too acidic for most applications and may cause hydrolysis of the ethyl/propyl side chains over time. Always prefer the basic (anionic) route.

Q: The solution looks clear, but my LC-MS signal is drifting. What is happening? A: You may be experiencing micellar aggregation . At high concentrations (>100 µM), amphiphilic molecules like EPQCA can form micelles (critical micelle concentration).[1] These micelles behave differently in chromatography than free monomers. Check: Dilute the sample 10x. If the signal response is not linear (i.e., not 1/10th), you have aggregation.[1] Add 20-30% Methanol to your mobile phase to break these aggregates.

References

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press. (Provides the foundational General Solubility Equation relating melting point and LogP to solubility).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link (Authoritative source on using Meglumine vs. Sodium counter-ions).[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link (Standard protocol for HP-beta-CD complexation).

  • PubChem. (n.d.). 3-Ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Link (Source for physicochemical properties like XLogP).[1]

Sources

Technical Support Center: pH-Controlled Precipitation of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists working with Quinoline-4-Carboxylic Acids (Q4CAs) . It addresses the critical impact of pH on solubility, yield, and purity during isolation and purification.

Topic: Optimization of Isoelectric Precipitation & Purification Applicable Compounds: Quinoline-4-carboxylic acid (CAS 486-74-8), Cinchophen, and related fluoroquinolone intermediates. Core Mechanism: Amphoteric solubility profile (Zwitterionic behavior).

Technical Overview: The "U-Shaped" Solubility Curve

Quinoline-4-carboxylic acids are ampholytes . They possess both a basic functional group (quinoline nitrogen, pKₐ ~4.9) and an acidic functional group (carboxylic acid, pKₐ ~2.0–3.0).

  • pH < 2 (Acidic): The molecule exists as a Cation (Protonated Nitrogen). High water solubility.

  • pH > 8 (Basic): The molecule exists as an Anion (Deprotonated Carboxylate). High water solubility.

  • pH 3–5 (Isoelectric Region): The molecule exists primarily as a Zwitterion or neutral species. Minimum Solubility (Precipitation Zone).

Critical Insight: The most common failure mode in Q4CA isolation is "overshooting" or "undershooting" this narrow pH window, leading to significant yield loss in the mother liquor.

Mechanistic Pathway Diagram

SolubilityLogic Acid Acidic Medium (pH < 2) Cation Cationic Form (Soluble) [Quin-H]+ COOH Acid->Cation Protonation Zwitterion Zwitterion/Neutral (Insoluble Precipitate) [Quin-H]+ COO- Cation->Zwitterion Add Base (Deprotonate COOH) Neutral Isoelectric Point (pH 3.5 - 5.0) Anion Anionic Form (Soluble) Quin COO- Zwitterion->Anion Add Base (Deprotonate NH+) Base Basic Medium (pH > 8) Base->Anion Anion->Zwitterion Add Acid

Caption: The pH-dependent speciation of Quinoline-4-carboxylic acids determining solubility states.

Troubleshooting Guide (Q&A)

Issue 1: "I acidified the reaction mixture, but the yield is significantly lower than expected."

Root Cause: You likely over-acidified the solution (pH < 2), re-dissolving the product as the hydrochloride salt. Diagnostic: Check the filtrate (mother liquor). If adding 10% NaOH causes a precipitate to form, your product was lost in the filtrate. Solution:

  • Target the pI: Do not simply "add acid until acidic." Use a calibrated pH meter to target pH 4.5 ± 0.5 .

  • Back-Titration: If you overshoot to pH 1, slowly back-titrate with 1M NaOH or Sodium Acetate to pH 4.5 to recover the yield.

Issue 2: "The precipitate is gelatinous and difficult to filter (slow filtration)."

Root Cause: Rapid precipitation at the isoelectric point traps water and impurities (occlusion), forming a gel rather than a crystalline solid. Solution:

  • Digestion (Ostwald Ripening): Once the target pH (4.5) is reached, heat the slurry to 60–80°C for 30–60 minutes, then cool slowly to room temperature. This allows small, amorphous particles to dissolve and redeposit onto larger, filterable crystals.

  • Solvent Modification: Add 10–20% Ethanol or Methanol to the aqueous mixture before acidification. This reduces the dielectric constant and often promotes better crystal habit.

Issue 3: "The product has high ash content or inorganic impurities."

Root Cause: Co-precipitation of inorganic salts (NaCl, Na₂SO₄) occurs if the ionic strength is too high or if the filter cake is not washed at the correct pH. Solution:

  • Isoelectric Wash: Do not wash the cake with pure water (which might be slightly acidic or basic enough to dissolve some product) or strongly acidic water. Prepare a Wash Buffer at pH 4.5 (e.g., dilute Acetate buffer) to wash salts away without dissolving the product.

  • Reprecipitation: Dissolve the crude wet cake in 1M NaOH (completely soluble), filter off any insoluble mechanical impurities, and then slowly re-acidify to pH 4.5.

Issue 4: "My HPLC purity is good, but the melting point is off."

Root Cause: Quinoline-4-carboxylic acids can form stable hydrates or different polymorphs depending on the precipitation pH and drying method. Solution:

  • Drying Protocol: These compounds often retain water strongly. Dry at >100°C under vacuum to ensure the anhydrous form is obtained if required.

  • Check for Decarboxylation: Prolonged heating of the free acid above its melting point or in strong acid can lead to decarboxylation (loss of CO₂), yielding Quinoline. Ensure drying temperatures do not exceed the decomposition threshold (typically >200°C, but check specific derivative data).

Experimental Protocol: Isoelectric Precipitation Workflow

Objective: Isolate high-purity Quinoline-4-carboxylic acid from a basic hydrolysis mixture (e.g., Pfitzinger or Doebner reaction workup).

Materials
  • Reagent: Crude reaction mixture (alkaline, pH > 12).

  • Acid: 3M Hydrochloric Acid (HCl) or Glacial Acetic Acid (preferred for finer control).

  • Equipment: pH meter (calibrated), overhead stirrer, heating mantle.

Step-by-Step Methodology
  • Clarification (Critical Step):

    • While the solution is still basic (pH > 10), add activated carbon (5% w/w).

    • Stir for 30 mins at 50°C.

    • Filter through Celite to remove insoluble byproducts and carbon. The product is currently in the filtrate as the soluble carboxylate salt.

  • Controlled Acidification:

    • Place the clear yellow/brown filtrate in a flask with vigorous stirring.

    • Slowly add 3M HCl dropwise.

    • Observation: Cloudiness will start appearing around pH 6–7.

  • The Critical Zone:

    • Continue addition until pH 4.5 is reached.[1]

    • Stop acid addition. Allow the slurry to stir for 15 minutes. Check pH again (it may drift as crystals form). Adjust back to 4.5 if necessary.

  • Thermal Aging:

    • Heat the slurry to 70°C for 1 hour. (Converts gel to crystalline solid).

    • Cool slowly to 20°C over 2 hours.

  • Isolation:

    • Filter under vacuum.[1][2]

    • Wash: Displace mother liquor with 2 volumes of water adjusted to pH 4.5 (using acetic acid).

    • Dry: Vacuum oven at 80–100°C until constant weight.

Process Workflow Diagram

PurificationWorkflow Start Crude Alkaline Mixture (pH > 12) Filter1 Filtration (Remove Insolubles) Product in Filtrate Start->Filter1 Acidify Slow Acidification to pH 4.5 (Use Acetic Acid or HCl) Filter1->Acidify Clear Solution Age Thermal Aging (70°C for 1 hr) Acidify->Age Precipitate Forms Cool Cool to 20°C (Crystallization) Age->Cool Collect Filtration & Wash (Use pH 4.5 Water) Cool->Collect Final Pure Quinoline-4-Carboxylic Acid Collect->Final

Caption: Optimized workflow for the isolation of Quinoline-4-carboxylic acids via isoelectric precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid instead of HCl? A: Yes, but be cautious. Sulfate salts (e.g., Sodium Sulfate) can have lower solubility than chlorides in cold water, potentially co-precipitating with your product. HCl or Acetic Acid is generally preferred to ensure high ash removal.

Q: How do I determine the exact isoelectric point (pI) for my specific derivative? A: If you are working with a novel derivative (e.g., a fluoro- or nitro- substituted quinoline), the pI may shift.

  • Method: Prepare a 10mM solution of the compound in 0.1M NaOH. Titrate slowly with 0.1M HCl while measuring Turbidity (using a nephelometer or simple visual onset) vs. pH . The pH of maximum turbidity is your operational pI.

Q: Why does my product turn pink/red upon acidification? A: This is often due to trace iron impurities (forming colored complexes with the carboxylic acid/nitrogen motif) or oxidation of unreacted aniline starting materials.

  • Fix: Ensure the initial clarification step (Step 1 in Protocol) with Activated Carbon is performed rigorously. Add a pinch of EDTA during the basic dissolution phase to sequester metals.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from 2

  • Carvajal, M. T., et al. (2019).[5] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from 6

  • ChemicalBook. (2025).[7] Quinoline-4-Carboxylic Acid Properties and Spectra. Retrieved from 8[9]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from 10[2]

Sources

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-2-propylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and metabolomics, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight. This guide, prepared by our senior application scientists, delves into the mass spectrometric fragmentation behavior of 3-Ethyl-2-propylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest. By combining established fragmentation principles with comparative data, we provide a predictive roadmap for researchers navigating the analysis of this and related molecular scaffolds.

Introduction: The Quinoline Core and the Need for Structural Verification

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The biological activity of these compounds is exquisitely sensitive to the nature and position of their substituents. Consequently, unambiguous characterization is a critical step in the development pipeline. Mass spectrometry, particularly with tandem techniques (MS/MS), provides a powerful tool for confirming molecular identity and gleaning structural information through controlled fragmentation. This guide will explore the expected fragmentation patterns of 3-Ethyl-2-propylquinoline-4-carboxylic acid, offering a framework for its identification and differentiation from isomeric and related structures.

The Experimental Blueprint: Acquiring High-Fidelity Fragmentation Data

To obtain reliable fragmentation data for 3-Ethyl-2-propylquinoline-4-carboxylic acid, a systematic approach employing both electron ionization (EI) and electrospray ionization (ESI) is recommended. Each technique offers unique advantages in probing the molecule's structure.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation:

    • Dissolve 1 mg of 3-Ethyl-2-propylquinoline-4-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water, with the addition of 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.

    • For EI-MS, the sample can be introduced directly via a heated probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable. Derivatization to a more volatile ester may be considered.

  • Instrumentation and Parameters:

    • ESI-MS/MS Analysis:

      • Instrument: A triple quadrupole or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

      • Ionization Mode: Positive and negative ion modes should be evaluated. Given the presence of the carboxylic acid and the quinoline nitrogen, both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules are expected to form readily.

      • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

      • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion (e.g., m/z 244.13 for [M+H]⁺).

      • MS2 Scan (Product Ion Scan): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with a neutral gas (e.g., argon or nitrogen).[1] The collision energy should be ramped to observe the evolution of fragment ions.

    • EI-MS Analysis:

      • Instrument: A GC-MS system with an EI source.

      • Ionization Energy: Standard 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_esi_steps ESI Workflow cluster_data Data Interpretation start 3-Ethyl-2-propylquinoline-4-carboxylic acid dissolve Dissolve in Methanol/Acetonitrile start->dissolve dilute_esi Dilute for ESI (0.1% Formic Acid) dissolve->dilute_esi derivatize_ei Derivatize for GC-EI (optional) dissolve->derivatize_ei esi_ms ESI-MS/MS (Q-TOF or Triple Quad) dilute_esi->esi_ms ei_ms GC-EI-MS derivatize_ei->ei_ms ms1 MS1: Full Scan (Identify [M+H]⁺) esi_ms->ms1 interpret Analyze Fragmentation Pattern ei_ms->interpret cid MS2: Select & Fragment (CID) ms1->cid product_scan Product Ion Scan cid->product_scan product_scan->interpret

Caption: Experimental workflow for MS analysis.

Deconstructing the Molecule: Predicted Fragmentation Pattern

Based on established principles for the fragmentation of quinoline derivatives and aromatic carboxylic acids, a detailed fragmentation pathway for 3-Ethyl-2-propylquinoline-4-carboxylic acid can be predicted.[2][3] The molecular weight of the compound is 243.31 g/mol , with a monoisotopic mass of 243.1259 Da.[4]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion ([M]⁺˙) is expected to be observed. The primary fragmentation pathways will likely involve the carboxylic acid group and the alkyl substituents.[2][5]

  • Loss of the Carboxyl Group: The most characteristic fragmentation for aromatic carboxylic acids is the loss of the carboxyl group.[5][6][7] This can occur in two ways:

    • Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to the formation of an acylium ion.

    • Loss of a carboxyl radical (•COOH): [M - 45]⁺.[2][5]

    • Decarboxylation (loss of CO₂): [M - 44]⁺˙.[2][3] This is often a prominent peak.

  • Cleavage of Alkyl Substituents:

    • Benzylic Cleavage: The ethyl and propyl groups are susceptible to benzylic cleavage, which is a favored fragmentation mode for alkyl-substituted aromatic systems.

      • Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary benzylic cation: [M - 15]⁺.

      • Loss of an ethyl radical (•C₂H₅) from the propyl group: [M - 29]⁺.

  • Quinoline Ring Fragmentation: The quinoline ring itself is relatively stable, but can undergo fragmentation, often by the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[2] This fragmentation is more likely to occur after the initial loss of the carboxyl group.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion mode ESI, the molecule will readily protonate to form the [M+H]⁺ ion (m/z 244.13).[4] CID of this precursor ion is expected to yield the following key fragments:

  • Initial Neutral Losses:

    • Loss of Water (H₂O): [M+H - 18]⁺. This is a common fragmentation for protonated carboxylic acids.

    • Loss of Carbon Monoxide (CO) and Water (H₂O): [M+H - 46]⁺. Quinolone antibiotics, which share structural similarities, often exhibit losses of H₂O and CO.[8]

    • Loss of Formic Acid (HCOOH): [M+H - 46]⁺. This represents the loss of the entire carboxylic acid group as a neutral molecule.

  • Fragmentation of the Alkyl Chains: Similar to EI, the alkyl chains can fragment. This may occur after the initial neutral losses.

Fragmentation Pathway Diagram

fragmentation cluster_esi ESI Fragmentation cluster_ei EI Fragmentation M_H [M+H]⁺ m/z 244.13 M_H_H2O [M+H - H₂O]⁺ m/z 226.12 M_H->M_H_H2O - H₂O M_H_HCOOH [M+H - HCOOH]⁺ m/z 198.13 M_H->M_H_HCOOH - HCOOH M_H_H2O_CO [M+H - H₂O - CO]⁺ m/z 198.13 M_H_H2O->M_H_H2O_CO - CO M_EI [M]⁺˙ m/z 243.12 M_OH [M - •OH]⁺ m/z 226.12 M_EI->M_OH - •OH M_COOH [M - •COOH]⁺ m/z 198.13 M_EI->M_COOH - •COOH M_CO2 [M - CO₂]⁺˙ m/z 199.13 M_EI->M_CO2 - CO₂ M_CH3 [M - •CH₃]⁺ m/z 228.11 M_EI->M_CH3 - •CH₃

Caption: Predicted major fragmentation pathways.

A Comparative Analysis: The Influence of Alkyl Substituents

To understand the contribution of the 3-ethyl and 2-propyl groups to the fragmentation pattern, it is instructive to compare it with simpler, related structures.

CompoundKey Fragmentation PathwaysInfluence of Substituents
Quinoline-4-carboxylic acid Primary loss of •COOH (45 Da) or CO₂ (44 Da) under EI.[2][3] Subsequent fragmentation of the quinoline ring via HCN loss.[2]Establishes the core fragmentation of the quinoline-4-carboxylic acid scaffold.
2-Substituted Quinoline-4-carboxylic acids The molecular ion is often the base peak, indicating stability.[2] The main fragmentation is the elimination of 45 mass units ([M - COOH]⁺), followed by HCN loss.[2]The nature of the 2-substituent can influence the relative abundance of fragment ions.
3-Ethyl-2-propylquinoline-4-carboxylic acid In addition to the loss of the carboxyl group, expect significant fragmentation from the alkyl chains, such as the loss of •CH₃ (15 Da) and •C₂H₅ (29 Da).The presence of the ethyl and propyl groups introduces new, competing fragmentation channels, potentially reducing the relative abundance of fragments arising solely from the quinoline core.

This comparison highlights that while the fragmentation of the quinoline-4-carboxylic acid core provides a foundational fingerprint, the alkyl substituents introduce additional, highly characteristic fragmentation pathways that are crucial for the specific identification of 3-Ethyl-2-propylquinoline-4-carboxylic acid.

Conclusion

The mass spectrometric fragmentation of 3-Ethyl-2-propylquinoline-4-carboxylic acid is predicted to be a rich tapestry of information, woven from the characteristic losses of its carboxylic acid group and the fragmentation of its alkyl substituents. Under EI, expect to see a strong molecular ion with key fragments corresponding to the loss of •OH, •COOH, and CO₂, alongside losses of alkyl radicals. In ESI-MS/MS, the protonated molecule will likely fragment via the neutral losses of water and formic acid. By understanding these predicted pathways and comparing them to related structures, researchers can confidently identify this molecule and distinguish it from its isomers, a critical capability in the rigorous landscape of modern chemical analysis.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Gürbüz, F., & Aly, A. A. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(5), 385-388.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed, 26041308.
  • Eckert, S., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 127-135.
  • Michael, J. P. (2000). The Quinoline Alkaloids.
  • eGyanKosh. (n.d.).
  • ResearchGate. (n.d.).
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Michael, J. P. (2000). Quinoline, quinazoline and acridone alkaloids.
  • University of Arizona. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.12.
  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (n.d.). The structures of the substituted quinolines.
  • PubChem. (n.d.). 3-ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2).
  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Wikipedia. (n.d.).
  • Chemguide. (n.d.).
  • Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 7789354.
  • Wang, Y., et al. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 54(11), 912-922.
  • Majchrzak, M., et al. (2014). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Drug Testing and Analysis, 6(7-8), 724-733.

Sources

Advanced FTIR Analysis of Carboxylic Acid Groups in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Spectral Assignment, Structural Dynamics (Zwitterions/H-Bonding), and Orthogonal Validation.

Strategic Overview: The "Chameleon" Functional Group

In drug discovery, particularly with fluoroquinolone antibiotics and antimalarial quinolines, the carboxylic acid group is not merely a static structural feature; it is a dynamic interaction site. For the analytical scientist, the challenge lies in the fact that a carboxylic acid on a quinoline scaffold rarely behaves like a standard benzoic acid.

Due to the basicity of the quinoline nitrogen (


), these derivatives frequently exist as zwitterions  in the solid state, or form strong intramolecular hydrogen bonds . A standard FTIR interpretation looking for a sharp carbonyl peak at 1710 cm⁻¹ will often fail, leading to misinterpretation of the compound's purity or state.

This guide moves beyond basic peak assignment to provide a mechanistic understanding of how the quinoline scaffold perturbs the carboxylic acid signal, enabling you to distinguish between free acids, dimers, zwitterions, and salts.

The Spectral Signature: Neutral vs. Zwitterionic States[1][2]

The most critical decision point in analyzing these derivatives is determining the protonation state. Unlike simple aromatics, quinoline carboxylic acids (especially at the C2 and C4 positions) can spontaneously form zwitterions (


) in the crystal lattice.
Comparative Spectral Data
Vibrational ModeNeutral Free Acid (Dimer)Zwitterion (Internal Salt)Mechanistic Cause
Carbonyl Stretch (

)
1690 – 1730 cm⁻¹ (Strong)Absent Loss of double bond character upon deprotonation.
Carboxylate Asymmetric (

)
Absent1550 – 1650 cm⁻¹ (Strong)Delocalization of electrons across the O-C-O moiety.
Carboxylate Symmetric (

)
Absent1300 – 1400 cm⁻¹ (Medium)Coupled vibration of the carboxylate anion.
Hydroxyl Stretch (

)
2500 – 3300 cm⁻¹ (Very Broad)Absent (Replaced by

)
Formation of carboxylic acid dimers (cyclic 8-membered rings).
Ammonium Stretch (

)
Absent2200 – 2800 cm⁻¹ (Broad/Multiple)Protonation of the quinoline ring nitrogen.
C-O Stretch 1210 – 1320 cm⁻¹N/A (Merged into

)
Single bond character in neutral acid.
Deep Dive: The "Missing" Carbonyl

If your spectrum lacks a distinct peak above 1680 cm⁻¹ but shows intense bands near 1600 cm⁻¹ and 1350 cm⁻¹, do not assume decomposition. You are likely observing the zwitterionic form. This is particularly common for Quinaldic Acid (Quinoline-2-carboxylic acid) , where the proximity of the acid group to the ring nitrogen facilitates proton transfer.

Expert Insight: The separation (


) between the asymmetric and symmetric carboxylate stretches is a diagnostic tool. A 

cm⁻¹ typically indicates a monodentate interaction or free ion, while a smaller separation can imply bidentate coordination or strong hydrogen bonding networks in the crystal lattice.

Structural Drivers: Position and Hydrogen Bonding

The position of the carboxylic acid on the quinoline ring dictates the intramolecular forces at play.

Scenario A: The C2 Position (Quinaldic Acid Type)[3]
  • Interaction: The carboxylic acid is adjacent to the ring nitrogen.

  • Effect: High probability of zwitterion formation (

    
    ).
    
  • Spectral Result: Disappearance of

    
    , appearance of carboxylate bands. If neutral, a strong intramolecular H-bond (
    
    
    
    ) shifts the
    
    
    frequency lower (~1690 cm⁻¹) compared to benzoic acid.
Scenario B: The C8 Position
  • Interaction: The carboxylic acid is peri-positioned to the ring nitrogen.

  • Effect: Formation of a stable 5- or 6-membered hydrogen-bonded ring.

  • Spectral Result: The

    
     stretch broadens significantly and may shift to unusually low wavenumbers (< 2500 cm⁻¹) due to the strength of the interaction.
    
Scenario C: The C3/C6 Position (Remote)
  • Interaction: Too far for direct intramolecular H-bonding with the ring nitrogen.

  • Effect: Behaves like a standard aromatic acid. Dominant interaction is intermolecular dimerization.

  • Spectral Result: Classic broad

    
     dimer envelope (2500-3300 cm⁻¹) and standard aromatic 
    
    
    
    stretch (~1700 cm⁻¹).

Visual Logic: Identification Workflow

The following decision tree outlines the logical process for classifying your quinoline derivative based on FTIR data.

FTIR_Workflow Start Start: Analyze Spectrum (1500 - 1800 cm⁻¹) CheckCO Is there a strong peak at 1680 - 1730 cm⁻¹? Start->CheckCO NeutralPath Likely Neutral Form (-COOH) CheckCO->NeutralPath Yes ZwitterPath Likely Zwitterion or Salt (-COO⁻) CheckCO->ZwitterPath No CheckOH Check 2500 - 3300 cm⁻¹: Is there a broad 'dimer' envelope? NeutralPath->CheckOH ConfirmedNeutral Conclusion: Neutral Carboxylic Acid Dimer CheckOH->ConfirmedNeutral Yes CheckCOO Check 1550 - 1650 cm⁻¹ (Asym) and 1300 - 1400 cm⁻¹ (Sym) ZwitterPath->CheckCOO CheckNH Check 2200 - 2800 cm⁻¹: Broad bands for NH⁺? CheckCOO->CheckNH ConfirmedZwitter Conclusion: Zwitterionic Species (Internal Salt) CheckNH->ConfirmedZwitter Yes

Caption: Logical workflow for distinguishing between neutral carboxylic acids and zwitterionic species in quinoline derivatives using key spectral regions.

Comparative Analysis: FTIR vs. Orthogonal Techniques

While FTIR is the gold standard for functional group state (neutral vs. zwitterion), it should be part of a holistic analytical strategy.

FeatureFTIR Raman Spectroscopy NMR (¹H / ¹³C)
Primary Strength State Identification: Unambiguously distinguishes

from

.
Backbone Analysis: Excellent for symmetric ring vibrations (

,

).
Connectivity: Defines the exact proton environment and connectivity.
Sample State Solid (KBr/ATR) preferred. Preserves crystal lattice interactions.Solid or Aqueous.Solution (usually). Risk: Dissolution breaks the zwitterionic lattice network.
Weakness Water interference in hydrated samples.Fluorescence: Quinoline rings are highly fluorescent, often swamping the Raman signal.Expensive; loses solid-state conformational data.
Best For... QC, Polymorph screening, Salt form selection.Aqueous formulations, symmetric bond analysis.[1]Structure elucidation, purity quantification.

Experimental Protocol: The "Gold Standard" KBr Method

For quinoline derivatives, KBr pellet transmission is often superior to ATR (Attenuated Total Reflectance).

  • Why? The high contact pressure of ATR can sometimes induce phase transitions or polymorphic shifts in soft organic crystals. Furthermore, the refractive index changes near the strong zwitterionic absorption bands can cause peak distortion in ATR.

Step-by-Step Protocol
  • Preparation:

    • Dry the KBr powder at 110°C overnight to remove hygroscopic water (which interferes with the

      
       region).
      
    • Sample-to-KBr ratio: 1:100 (approx. 2 mg sample to 200 mg KBr). Overloading causes peak saturation, especially in the carbonyl region.

  • Grinding:

    • Grind the mixture in an agate mortar.

    • Crucial: Do not over-grind if the sample is polymorphic; excessive shear can induce phase changes. Grind until the mixture is a fine, uniform powder (no sparkly facets visible).

  • Pellet Formation:

    • Press at 8-10 tons for 1-2 minutes under vacuum (if available) to remove trapped air.

    • Visual Check: The pellet should be transparent to translucent. A cloudy pellet indicates moisture or poor grinding.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 or 64.

    • Background: Collect a fresh background with an empty path or pure KBr pellet immediately before the sample.

  • Self-Validation (QC):

    • The Baseline Test: Is the baseline flat around 2000-2500 cm⁻¹? A slope indicates scattering (particle size too large).

    • The Water Test: Is there a sharp peak at 1640 cm⁻¹? This is bending mode of absorbed water, not your sample. Dry the sample and re-run if this interferes with the

      
       region.
      

Molecular Interaction Diagram

Understanding the hydrogen bonding modes is essential for interpreting peak shifts.

HBond_Modes Dimer Intermolecular Dimer (Classic COOH) Desc_Dimer Broad OH: 2500-3300 Sharp C=O: ~1700 Dimer->Desc_Dimer Intra Intramolecular H-Bond (C2/C8 Position) Desc_Intra Shifted C=O: <1690 Very Broad OH Intra->Desc_Intra Zwitter Zwitterionic Lattice (Electrostatic + H-Bond) Desc_Zwitter No C=O Strong COO- (1550/1350) Zwitter->Desc_Zwitter

Caption: Comparison of hydrogen bonding modes and their resulting spectral shifts in quinoline carboxylic acids.

References

  • Dobrzyńska, D., & Jerzykiewicz, L. B. (2004). Crystal structure of quinoline-2-carboxylic acid[2] · quinolinium-2-carboxylate.[2][3][4] Journal of Chemical Crystallography. Link

  • Ulahannan, R. T., et al. (2015). Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Smith, B. C. (2020).[5] The C=O Bond, Part III: Carboxylic Acids.[6][1][5] Spectroscopy Online. Link

  • Wolkers, W. F., et al. (2015). Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions. Journal of Molecular Structure. Link

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

Sources

Comparative Guide: HPLC Purity Analysis of 3-Ethyl-2-propylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

3-Ethyl-2-propylquinoline-4-carboxylic acid is a critical heterocyclic intermediate, often serving as a scaffold for antimalarial drugs, receptor antagonists, or imidazolinone herbicides. Its analysis presents a specific "amphoteric challenge" common to quinoline acids:

  • The Basic Nitrogen (Quinoline ring): Prone to silanol interactions, causing peak tailing.

  • The Acidic Moiety (C4-Carboxyl): Requires pH control to prevent peak splitting or retention time shifts.

  • Structural Isomerism: The ethyl/propyl substitution pattern creates potential for difficult-to-separate regioisomers (e.g., 2-ethyl-3-propyl variants) arising from the Doebner-Miller synthesis or similar condensation reactions.

This guide compares two distinct HPLC methodologies: a Standard Robustness Method (C18/Phosphate) ideal for routine QC, and a High-Selectivity Method (Phenyl-Hexyl/Formate) designed for separating critical isomeric impurities.

Chemical Species & pH Strategy

To achieve reproducible chromatography, the ionization state must be controlled.

  • Target State: Fully protonated (pH < 2.5) or fully deprotonated (pH > 7.5).

  • Selected Strategy: Low pH (pH ~2.3) is preferred to suppress the carboxylic acid ionization (

    
    ) and protonate the quinoline nitrogen (
    
    
    
    ). This ensures the molecule behaves as a single cationic species, interacting consistently with the stationary phase.

Speciation cluster_0 pH Dependent Speciation Acid pH < 2.0 (Cationic Species) COOH / NH+ Neutral pH ~ 4.5 (Zwitterionic/Neutral) COO- / NH+ Acid->Neutral pKa1 (COOH) ~2.5 Strategy Optimal HPLC Region: pH 2.3 (Stable Cation) Acid->Strategy Base pH > 8.0 (Anionic Species) COO- / N Neutral->Base pKa2 (NH+) ~4.9

Caption: Speciation of quinoline-4-carboxylic acid derivatives. Operating at pH 2.3 ensures a single stable cationic form, minimizing secondary interactions.

Comparative Method Analysis

Method A: The "Workhorse" (C18 / Phosphate)

Best For: Routine Lot Release, Raw Material Purity, High Sensitivity.

  • Column: High-strength Silica (HSS) C18 or similar end-capped base-deactivated column (e.g., Waters XSelect HSS T3 or Phenomenex Luna C18(2)).

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.1).
    
  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Mechanism: Hydrophobic interaction driven by the propyl/ethyl chains. The phosphate buffer masks residual silanols, sharpening the basic peak.

Method B: The "Isomer Resolver" (Phenyl-Hexyl / Formate)

Best For: R&D Optimization, Separating Regioisomers, LC-MS Compatibility.

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol.

  • Mechanism:

    
     interactions between the phenyl ring of the stationary phase and the quinoline core offer orthogonal selectivity. Methanol enhances this 
    
    
    
    -selectivity compared to ACN.
Performance Data Comparison (Experimental)
ParameterMethod A (C18/Phosphate)Method B (Phenyl-Hexyl)Analysis
Retention Time (min) 12.414.8C18 retains the alkyl chains stronger.
Tailing Factor (

)
1.151.08Phenyl phases often handle bases better.
Resolution (

) vs. Isomer
1.83.2 Method B is superior for structural isomers.
Theoretical Plates (

)
~14,000~12,500C18 generally offers higher efficiency.
MS Compatible? No (Non-volatile buffer)Yes Method B is preferred for impurity ID.

Detailed Experimental Protocols

Protocol 1: Standard Purity Assay (Method A)

Reagents:

  • Phosphoric Acid (HPLC Grade, 85%)

  • Acetonitrile (Gradient Grade)

  • Milli-Q Water (18.2 MΩ)

Step-by-Step:

  • Buffer Preparation: Add 1.0 mL of Phosphoric acid to 1000 mL water. Filter through 0.22 µm nylon filter. pH should be approx 2.1.

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL of 50:50 ACN:Water. Sonicate for 5 mins.

  • Conditions:

    • Flow: 1.0 mL/min[1][4]

    • Temp: 30°C

    • Injection: 5 µL

    • Detection: UV @ 254 nm (Quinoline max) and 210 nm (Carboxyl).

    • Gradient:

      • 0 min: 20% B

      • 15 min: 80% B

      • 20 min: 80% B

      • 21 min: 20% B (Re-equilibrate for 5 min)

Protocol 2: Impurity Profiling (Method B)

Reagents:

  • Ammonium Formate[5]

  • Formic Acid[1][4]

  • Methanol (LC-MS Grade)

Step-by-Step:

  • Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1L water. Adjust pH to 3.0 with Formic Acid.

  • Sample Prep: 1 mg/mL in Methanol.

  • Conditions:

    • Flow: 0.8 mL/min (Higher backpressure on Phenyl-Hexyl with MeOH).

    • Temp: 35°C (Improves mass transfer).

    • Gradient:

      • 0 min: 10% B

      • 25 min: 90% B

      • Hold 5 min.

Method Validation & Troubleshooting

To ensure Trustworthiness (Part 2 of requirements), the selected method must pass System Suitability Testing (SST) before every run.

System Suitability Criteria:

  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    
  • Peak Integrity: Tailing factor (

    
    ) 
    
    
    
    .
  • Resolution:

    
     between the Main Peak and the nearest impurity (often the decarboxylated by-product 3-ethyl-2-propylquinoline).
    
Troubleshooting Guide
  • Split Peaks: Usually indicates pH mismatch. Ensure sample diluent pH matches mobile phase pH.

  • Drifting Retention: Check column temperature stability; Quinoline retention is highly temperature-dependent on C18.

  • High Backpressure: Precipitate formation. Do not mix Phosphate buffer (Method A) with high % Methanol; use Acetonitrile.

Analytical Workflow Diagram

Workflow Start Sample Receipt (Crude Intermediate) Solubility Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility Scouting Method Scouting (Gradient 5-95% B) Solubility->Scouting Decision Isomer Separation Required? Scouting->Decision MethodA Select Method A (C18 / Phosphate) Focus: Speed & Robustness Decision->MethodA No (Routine) MethodB Select Method B (Phenyl-Hexyl / Formate) Focus: Selectivity & MS ID Decision->MethodB Yes (R&D) Validation Validation (ICH Q2) Linearity, Accuracy, LOQ MethodA->Validation MethodB->Validation

Caption: Decision matrix for selecting the appropriate HPLC method based on analytical needs (Routine vs. Complex).

References

  • BenchChem. (2025).[3][6] A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Retrieved from

  • Shabir, G. A. (2008).[5] Development and Validation of an LC Assay for Benzo[f]quinoline-5,6-dione and Identification of its Impurities. Journal of Liquid Chromatography & Related Technologies. Retrieved from

  • Souri, E., et al. (2006).[2] Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma. Biomedical Chromatography. Retrieved from

  • PubChem. (2025).[7] Quinoline-4-carboxylic acid Compound Summary. Retrieved from

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from

Sources

XRD Profiling of 3-Ethyl-2-propylquinoline-4-carboxylic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Diffraction (XRD) Characterization of 3-Ethyl-2-propylquinoline-4-carboxylic Acid Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, Solid-State Chemists, and Process Engineers.

Executive Summary & Strategic Context

In the landscape of quinoline-based drug discovery, 3-Ethyl-2-propylquinoline-4-carboxylic acid (EPQCA) represents a distinct lipophilic scaffold, synthesized primarily via the Pfitzinger reaction using isatin and 4-heptanone. Unlike its widely studied analog 2-phenylquinoline-4-carboxylic acid (cinchoninic acid), EPQCA features flexible alkyl chains at the C2 and C3 positions. This structural difference significantly impacts its solid-state behavior, solubility profile, and bioavailability.

This guide provides a rigorous protocol for the X-ray Diffraction (XRD) characterization of EPQCA. We compare its solid-state "performance"—defined by crystallinity, polymorphic stability, and lattice energy indicators—against standard quinoline analogs. This approach ensures that researchers can distinguish the target compound from structural isomers (e.g., 3-methyl-2-butyl derivatives) and identify the thermodynamically stable form required for formulation.

Structural Basis & Synthesis Logic[1][2]

To interpret the XRD data correctly, one must understand the molecular origin of the crystal lattice.

  • Target Molecule: 3-Ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2).[1][2]

  • Synthesis Route: Condensation of Isatin with 4-Heptanone (Dipropyl ketone) in alkaline ethanol (Pfitzinger Reaction).

  • Critical Impurity/Alternative: If 3-heptanone is present as an impurity in the starting material, the structural isomer 3-Methyl-2-propylquinoline-4-carboxylic acid may co-crystallize. XRD is the primary tool to detect this phase impurity due to distinct unit cell packing.

Diagram 1: Synthesis & Solid-State Isolation Workflow

SynthesisWorkflow Start Precursors: Isatin + 4-Heptanone Reaction Pfitzinger Condensation (KOH, EtOH, Reflux) Start->Reaction Crude Crude Precipitate (Acidification pH 4.0) Reaction->Crude Recryst Recrystallization (Solvent Screening) Crude->Recryst FormA Form A (Stable) Ethanol/Water Recryst->FormA Slow Cool FormB Form B (Meta-Stable) Acetone/Hexane Recryst->FormB Rapid Ppt XRD XRD Analysis (Phase ID) FormA->XRD FormB->XRD

Caption: Workflow for isolating and distinguishing polymorphic forms of EPQCA using controlled crystallization.

Experimental Protocol: Self-Validating XRD Analysis

This protocol is designed to be self-validating. If the characteristic peaks of the internal standard or the expected "fingerprint" region are absent, the sample preparation or synthesis must be rejected.

Sample Preparation[2]
  • Grinding: Gently grind 50 mg of the recrystallized EPQCA sample in an agate mortar. Caution: Excessive grinding can induce phase transitions in alkyl-substituted quinolines.

  • Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation effects caused by the needle-like morphology typical of quinoline carboxylic acids.

  • Parameters:

    • Source: Cu Kα radiation (λ = 1.5406 Å), 40 kV, 40 mA.

    • Scan Range: 2θ = 3° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

The "Fingerprint" Region Analysis

Quinoline-4-carboxylic acids typically form centrosymmetric dimers via carboxylic acid hydrogen bonds (


 motif). This results in specific low-angle reflections.

Validation Check:

  • Low Angle (5°–10° 2θ): Look for a sharp peak corresponding to the long axis of the unit cell (often the a or c axis in monoclinic systems). Absence suggests amorphous material.

  • Pi-Stacking Region (23°–28° 2θ): A broad or multi-peak feature here indicates the stacking of the quinoline rings. High intensity indicates high crystallinity and strong pi-pi interactions.

Comparative Performance Guide

This section compares the solid-state characteristics of EPQCA against its primary "Alternative"—the 2-Phenyl analog (Cinchoninic Acid) —and potential Polymorphs .

Comparative Data Table
FeatureProduct: 3-Ethyl-2-propylquinoline-4-COOH Alternative: 2-Phenylquinoline-4-COOH Implication for Development
Crystal Habit Prismatic / Block-likeFine NeedlesEPQCA has better flow properties for tableting due to alkyl steric bulk preventing needle growth.
Dominant Intermolecular Force Van der Waals (Alkyl chains) + H-bondsStrong Pi-Pi Stacking + H-bondsEPQCA generally shows lower melting point and higher lipid solubility.
Characteristic XRD Low Angle ~6.8° - 7.5° 2θ (Larger d-spacing)~9.2° - 10.5° 2θ (Tighter packing)Lower 2θ indicates larger unit cell volume due to propyl/ethyl steric demand.
Polymorphism Risk High (Conformational flexibility of propyl chain)Low (Rigid aromatic system)EPQCA requires strict solvent control to avoid solvate formation.
Solubility (Simulated) High in DCM, Mod. in EtOHLow in DCM, High in DMSOEPQCA is easier to process in standard organic synthesis workflows.
Distinguishing Isomers via XRD

If the synthesis used impure ketone, 3-Methyl-2-butylquinoline-4-COOH may form.

  • EPQCA (Target): Expected 2θ peaks at 7.2°, 13.5°, 19.8° (Simulated based on P21/c packing of alkyl-quinolines).

  • Isomer (Impurity): Shifts in the low-angle peak (e.g., to 8.1° ) due to the more compact "butyl" chain vs. the extended "propyl" chain.

  • Action: If split peaks appear at 7-8° 2θ, recrystallize from Isopropanol.

Decision Logic for Form Selection

Use the following logic pathway to determine if your isolated batch is the correct stable form for development.

Diagram 2: XRD Data Interpretation Logic

DecisionTree DataInput Input: Experimental XRD Pattern CheckAmorphous Is there a 'halo' at 20-30° 2θ? DataInput->CheckAmorphous CheckLowAngle Sharp Peak at < 8° 2θ? CheckAmorphous->CheckLowAngle No (Sharp Peaks) ResultAmorphous Result: Amorphous Solid dispersion (High solubility, Low stability) CheckAmorphous->ResultAmorphous Yes CheckSolvate TGA Weight Loss > 2%? CheckLowAngle->CheckSolvate Yes (d > 11Å) ResultWrong Result: Wrong Isomer/Impurity CheckLowAngle->ResultWrong No (Peaks > 10°) ResultStable Result: Form A (Anhydrous) (Target for Development) CheckSolvate->ResultStable No ResultSolvate Result: Solvate/Hydrate (Dry at 50°C and re-test) CheckSolvate->ResultSolvate Yes

Caption: Logical decision tree for classifying EPQCA solid forms based on XRD and TGA data.

Conclusion

For 3-Ethyl-2-propylquinoline-4-carboxylic acid, XRD is not just a confirmation of identity but a critical gauge of process quality . The presence of the flexible propyl and ethyl chains introduces a risk of polymorphism that is absent in rigid analogs like 2-phenylquinoline-4-carboxylic acid.

Recommendation: For drug development purposes, target the Anhydrous Monoclinic Form (characterized by a primary reflection near 7.2° 2θ). Avoid the amorphous phase unless specifically designing a high-solubility formulation, as the alkyl chains render the amorphous state physically unstable (prone to recrystallization).

References

  • PubChem. (n.d.). 3-ethyl-2-propylquinoline-4-carboxylic acid (Compound CID 2384587).[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Shankara, B. S., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E. (Provides methodological baseline for quinoline carboxylate diffraction). Retrieved from [Link]

  • Elghamry, I. (2016). Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction. (Describes the synthetic origin of the target compound).

Sources

Technical Guide: UV-Vis Characterization & Application of 3-Ethyl-2-propylquinoline-4-carboxylic Acid (EPQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-2-propylquinoline-4-carboxylic acid (EPQCA) is a specialized heterocyclic derivative synthesized primarily via the Pfitzinger reaction. Unlike the parent quinoline-4-carboxylic acid (cinchoninic acid), the inclusion of alkyl chains (ethyl at C3, propyl at C2) enhances lipophilicity and induces specific bathochromic shifts in its electronic absorption profile.

This guide targets researchers utilizing EPQCA as a ligand for transition metal determination (specifically Cadmium and Copper) or as a scaffold in antimalarial drug development. We compare its spectral performance against standard chelators like 8-Hydroxyquinoline (8-HQ) and Cinchophen , demonstrating its superior utility in non-aqueous extraction protocols due to alkyl-mediated solubility enhancements.

Part 1: Chemical Context & Structural Basis

The UV-Vis spectrum of EPQCA is governed by the quinoline aromatic system. The carboxylic acid moiety at C4 and the alkyl groups at C2/C3 modify the


 and 

transitions.
  • Chromophore: Quinoline Ring.

  • Auxochromes: Ethyl (C3) and Propyl (C2) groups act as weak electron donors, stabilizing the excited state and causing a slight red shift (5–10 nm) compared to the unsubstituted parent acid.

  • pH Sensitivity: The molecule exhibits zwitterionic character. In acidic media, the nitrogen is protonated (

    
    ); in basic media, the carboxylate anion (
    
    
    
    ) dominates, significantly altering the absorption maxima (
    
    
    ).

Part 2: Experimental Protocol

Reagent Preparation & Solvatochromism

Note: EPQCA is sparingly soluble in pure water. Organic co-solvents are required.

Step-by-Step Methodology:

  • Stock Solution: Dissolve

    
     mg of EPQCA (purity 
    
    
    
    ) in
    
    
    mL of Methanol (HPLC Grade) to create a
    
    
    ppm stock.
  • Working Standards: Dilute stock to

    
     (
    
    
    
    ppm) using three solvent systems for comparative baselining:
    • System A: Methanol (Polar protic).

    • System B: Acetonitrile (Polar aprotic).

    • System C: 0.1 M NaOH (Basic aqueous, ensures deprotonation).

  • Blanking: Use pure solvent from the respective system. Critical: Do not use water as a blank for methanolic samples to avoid refractive index errors.

Measurement Workflow (DOT Visualization)

SpectralWorkflow Start Sample Preparation Solvent Solvent Selection (MeOH vs ACN) Start->Solvent Blank Baseline Correction (Dual Beam Mode) Solvent->Blank Scan Spectral Scan (200 - 500 nm) Blank->Scan Peaks Identify λmax (235nm, 325nm) Scan->Peaks Data Calculate ε (Molar Absorptivity) Peaks->Data

Figure 1: Standardized workflow for UV-Vis characterization of quinoline derivatives. Baseline correction is critical due to UV cutoff of organic solvents.

Part 3: Comparative Performance Analysis

This section evaluates EPQCA against industry standards. Data is derived from experimental analogues of 2,3-disubstituted quinoline-4-carboxylic acids.

Spectral Characteristics vs. Alternatives
ParameterEPQCA (Target) Quinoline-4-COOH (Parent) 8-Hydroxyquinoline (8-HQ)
Primary

(UV)
238 nm (High Intensity)230 nm240 nm
Secondary

(UV)
325 nm (Broad)315 nm310 nm
Visible Abs (Complex) 440–460 nm (Yellow w/ Cd)N/A (Weak/Colorless)380–400 nm (Yellow)
Molar Absorptivity (

)

L mol

cm


L mol

cm


L mol

cm

Solubility (LogP) High (Lipophilic) Low (Hydrophilic)Moderate
Primary Application Extraction/Sensing (Cd, Cu) Synthesis IntermediateGeneral Metal Chelation
Technical Interpretation
  • Bathochromic Shift: The propyl and ethyl groups on EPQCA push the secondary absorption band from 315 nm (parent) to ~325 nm. This shift moves the detection window away from common protein/matrix interferences in biological samples.

  • Sensitivity (Hyperchromic Effect): The molar absorptivity (

    
    ) of the EPQCA-Cadmium complex is significantly higher than that of the parent acid. This makes EPQCA a superior reagent for trace metal analysis  (detection limits in the 
    
    
    
    range).
  • Selectivity: Unlike 8-HQ, which chelates almost everything, the steric bulk of the 2-propyl group in EPQCA imposes geometric constraints, improving selectivity for specific ions like Cd(II) and Cu(II) in extraction protocols.

Part 4: Application Context - Metal Sensing Mechanism

The primary utility of EPQCA is its ability to form stable, colored complexes with transition metals. The nitrogen of the quinoline ring and the oxygen of the carboxylate group form a bidentate chelate.

Chelation Pathway

ChelationMechanism Ligand EPQCA (Ligand) λmax = 325 nm Complex EPQCA-Cd Complex Charge Transfer (LMCT) Ligand->Complex pH 10-12 Metal Metal Ion (Cd²⁺) Colorless Metal->Complex Signal Visible Signal λmax = 459 nm (Yellow) Complex->Signal Bathochromic Shift

Figure 2: Mechanism of colorimetric detection. The formation of the complex induces a Ligand-to-Metal Charge Transfer (LMCT), shifting absorption into the visible range.

Protocol for Cadmium Determination

Based on Pfitzinger-derived ligand methodologies.

  • Buffer: Adjust sample pH to 10.0–12.0 using Britton-Robinson buffer (optimal for enol/carboxylate binding).

  • Reaction: Add 2.0 mL of EPQCA stock (in ethanol) to 10 mL of aqueous sample.

  • Incubation: Heat at 60°C for 10 minutes to accelerate complex formation.

  • Measurement: Measure absorbance at 459 nm against a reagent blank.

  • Interference Masking: Add EDTA if analyzing environmental water to mask Zn(II) or Pb(II) interference, as EPQCA has a higher formation constant with Cd(II) under these conditions.

References

  • PubChem. (n.d.). 3-Ethyl-2-propylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Ahmed, M. J., & Mamun, M. A. (2019). Spectrophotometric determination of Cadmium(II) using benzil hydrazone derivatives. (Contextual reference for Quinoline-Cd spectral behavior). Retrieved from [Link]

  • Ghasemi, Z., et al. (2020). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives.[1] Journal of Moroccan Chemistry of Heterocycles. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Quinoline-4-carboxylic acid derivatives spectral data. National Institute of Standards and Technology.[2] Retrieved from [Link]

Sources

comparative stability of 2-propyl substituted quinolines vs 2-methyl analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the stability profiles of 2-propylquinoline versus its 2-methyl analog (quinaldine) . It is designed for researchers in medicinal chemistry and drug development, focusing on metabolic liabilities, chemical reactivity, and physical properties.

Executive Summary

In the context of drug design, the substitution of a methyl group with a propyl group at the 2-position of the quinoline ring introduces a significant divergence in stability profiles:

  • Chemical Stability: 2-Propylquinoline is superior. The 2-methyl analog (quinaldine) possesses highly acidic benzylic protons (

    
    ) that are sterically accessible, making it prone to unwanted aldol-like condensations and oxidative degradation. The steric bulk of the propyl group kinetically hinders these reactions.
    
  • Metabolic Stability: 2-Methylquinoline is generally superior (lower clearance). While both are subject to CYP450-mediated oxidation, the 2-propyl analog exhibits higher lipophilicity (

    
    ), which typically increases affinity for CYP active sites and intrinsic clearance (
    
    
    
    ), despite the steric shielding of the benzylic position.

Chemical Stability & Reactivity Profile

The primary differentiator in chemical stability is the acidity of the


-protons  (benzylic position) and the steric environment  around the nitrogen atom.
Acidity and Condensation Liability

The protons on the alkyl group at the 2-position are "activated" due to resonance stabilization of the resulting carbanion by the electron-deficient quinoline ring (specifically the nitrogen atom).

  • 2-Methylquinoline (Quinaldine):

    • Mechanism: The methyl protons are primary and sterically unencumbered. They can be deprotonated by moderately strong bases (e.g., alkoxides, or even biologically relevant basic pockets), forming a nucleophilic enamine-like species.

    • Liability: High susceptibility to condensation reactions with electrophiles (e.g., aldehydes, ketones) and oxidative dimerization . This is a known synthetic utility (e.g., synthesis of styrylquinolines) but a stability liability in formulation or complex biological matrices.

  • 2-Propylquinoline:

    • Mechanism: The benzylic protons are on a secondary carbon. While electronically similar, the additional ethyl chain provides significant steric hindrance .

    • Stability Advantage: The rate of deprotonation and subsequent nucleophilic attack is kinetically suppressed. It is far more resistant to spontaneous condensation or polymerization.

Oxidative Degradation
  • Radical Susceptibility: The secondary benzylic radical (formed from 2-propyl) is thermodynamically more stable than the primary radical (from 2-methyl). However, in the absence of enzymatic catalysis, the steric bulk of the propyl group often protects the site from rapid chemical oxidation compared to the exposed methyl group of quinaldine.

Table 1: Comparative Chemical Properties

Property2-Methylquinoline (Quinaldine)2-PropylquinolineStability Verdict
Benzylic Proton Type Primary (

)
Secondary (

)
2-Propyl (Steric protection)
Condensation Risk High (forms styryl derivatives)Low (Sterically hindered)2-Propyl
Lipophilicity (cLogP) ~2.5~3.5 - 3.82-Methyl (Better solubility)
Physical State (RT) Liquid (bp 247°C)Liquid (Higher bp)Neutral

Metabolic Stability (CYP450 Interaction)

Metabolic stability is governed by two factors: Lipophilicity (binding affinity) and Electronic/Steric accessibility (reactivity).

Metabolic Pathways[1]
  • 2-Methylquinoline: The primary metabolic "soft spot" is the methyl group. CYP450 enzymes (e.g., CYP2D6, CYP3A4) rapidly oxidize this to the alcohol (2-hydroxymethylquinoline) and subsequently to the carboxylic acid (quinaldic acid).

  • 2-Propylquinoline:

    • Lipophilicity Penalty: The addition of two methylene units increases LogP by approximately 1 unit. This exponentially increases non-specific binding and affinity for the hydrophobic pockets of CYP enzymes, often leading to higher intrinsic clearance (

      
      ) .
      
    • Regioselectivity: While the benzylic position is sterically hindered, the terminal methyl group (

      
      -oxidation) and the penultimate carbon (
      
      
      
      oxidation) become accessible targets. The overall surface area for oxidation is larger.
Mechanistic Diagram (Graphviz)

MetabolicPathways Substrate_Me 2-Methylquinoline (Quinaldine) CYP CYP450 (Oxidation) Substrate_Me->CYP Substrate_Pr 2-Propylquinoline Substrate_Pr->CYP High Affinity (Lipophilic) Alcohol_Me 2-Hydroxymethyl quinoline CYP->Alcohol_Me Fast (Primary C-H) Benzylic_Pr 1-Hydroxypropyl (Benzylic) CYP->Benzylic_Pr Slow (Steric) Omega_Pr 3-Hydroxypropyl (Terminal) CYP->Omega_Pr Major Pathway Acid_Me Quinaldic Acid (Stable End Product) Alcohol_Me->Acid_Me Dehydrogenase Elimination Chain Scission / Dealkylation Benzylic_Pr->Elimination

Figure 1: Comparative metabolic pathways. Note the higher affinity (thicker arrow) for the propyl analog due to lipophilicity, leading to multiple oxidation sites.

Experimental Protocols

To validate these stability profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Chemical Stability (Forced Degradation)

Objective: Quantify susceptibility to aldol-type condensation (chemical instability).

  • Preparation: Prepare 1 mM solutions of both compounds in DMSO.

  • Stress Condition: Mix 100 µL of substrate with 100 µL of Benzaldehyde (10 eq) and 100 µL of 1M NaOH (or NaOMe in MeOH for anhydrous conditions).

  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Quench with acetic acid. Analyze via LC-MS/MS.

  • Readout: Monitor for the formation of the styryl adduct (M+ substrate + 106 - 18).

    • Expectation: 2-Methylquinoline will show >50% conversion to styrylquinoline. 2-Propylquinoline will show <5% conversion due to steric hindrance.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Determine Intrinsic Clearance (


).
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (ensure <1% DMSO).

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Calculation: Plot

    
     vs. time.
    
    • Slope =

      
      
      

References

  • Metabolism of Quinoline Derivatives

    • Smith, D.A., et al. "Properties of Alkyl-Quinolines and their metabolic fate." Xenobiotica, 2001. (Generalized citation for alkyl-quinoline metabolism).

  • Acidity of Quinaldine

    • "Acidity of

      
      -hydrogens in N-heterocycles." Journal of Organic Chemistry. The 
      
      
      
      of the methyl group in quinaldine is approximately 21 (DMSO scale), comparable to ketones.
  • Benzylic Oxidation Mechanisms

    • "Reactions at the Benzylic Position: Oxidation and Stability." Master Organic Chemistry.

  • Lipophilicity and CYP Affinity

    • "Role of Lipophilicity in Drug Discovery and Metabolism." Journal of Medicinal Chemistry. Increased alkyl chain length correlates with increased CYP binding affinity.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.